5-Iodopyrimidin-4-amine
Description
Properties
IUPAC Name |
5-iodopyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBFTDHEWCRQPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20532792 | |
| Record name | 5-Iodopyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20532792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91416-96-5 | |
| Record name | 5-Iodopyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20532792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-iodopyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Iodopyrimidin-4-amine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Iodopyrimidin-4-amine, a key building block in contemporary medicinal chemistry. This document details its chemical properties, synthesis, and significant applications in the development of targeted therapeutics, particularly kinase inhibitors.
Core Compound Data
This compound is a heterocyclic organic compound valued for its role as a versatile synthetic intermediate.[1] Its structure, featuring a pyrimidine core with an amine group at position 4 and an iodine atom at position 5, allows for diverse chemical modifications.[1] The iodine atom, in particular, serves as a reactive handle for cross-coupling reactions, enabling the construction of complex molecular architectures.
| Property | Value | Source |
| CAS Number | 91416-96-5 | [2][3] |
| Molecular Formula | C₄H₄IN₃ | [2][3] |
| Molecular Weight | 221.00 g/mol | [2] |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-Amino-5-iodopyrimidine, 5-Iodo-4-pyrimidinamine | [1] |
| Appearance | Solid | [4] |
| Boiling Point | 322.7°C at 760 mmHg | [2] |
Synthesis of this compound
A modern, environmentally friendly approach to the synthesis of this compound involves the direct iodination of 4-aminopyrimidine using a mechanochemical grinding method.[4][5] This solid-state reaction avoids the use of hazardous solvents and strong acids, offering high yields and a simple setup.[4][5]
Experimental Protocol: Mechanochemical Iodination
Materials:
-
4-Aminopyrimidine
-
Iodine (I₂)
-
Silver nitrate (AgNO₃)
-
Acetonitrile
-
Saturated sodium thiosulfate solution
-
Mortar and pestle
Procedure:
-
In a mortar, combine 4-aminopyrimidine, solid iodine, and silver nitrate.
-
Add a few drops of acetonitrile to the mixture.
-
Grind the mixture with a pestle for 20-30 minutes. The reaction is exothermic and will produce a violet-colored tacky solid.[4][5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add a saturated solution of sodium thiosulfate to quench any unreacted iodine.
-
The resulting solid, this compound, is then separated.
This method provides a high-yield synthesis of the target compound.[4][5]
Caption: Synthesis workflow for this compound.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
This compound is a crucial precursor in the synthesis of various kinase inhibitors, which are at the forefront of targeted cancer therapy. The compound's iodine atom is readily displaced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This allows for the attachment of various aryl and heteroaryl groups, a common strategy in the design of kinase inhibitors that target the ATP-binding site of these enzymes.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane, Toluene, Acetonitrile)
-
Water
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound and the desired arylboronic acid in the chosen solvent.
-
Add the base and the palladium catalyst to the mixture.
-
Degas the mixture by bubbling with the inert gas for a few minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 70-110°C) and stir for the required time (typically 18-22 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired aryl-substituted 4-aminopyrimidine.
Caption: Synthetic utility of this compound.
Signaling Pathway Involvement
Currently, there is no direct evidence in the scientific literature to suggest that this compound itself is an active modulator of specific signaling pathways. Its primary role in drug discovery is that of a synthetic intermediate. The biological activity and the specific signaling pathways that are targeted arise from the more complex molecules that are synthesized from this versatile building block. For instance, derivatives of this compound have been investigated as inhibitors of Janus kinases (JAKs) and SHP2, which are critical components of the JAK/STAT signaling pathway and various receptor tyrosine kinase pathways, respectively. The inhibition of these pathways is a key strategy in the treatment of various cancers and autoimmune diseases.[6]
References
- 1. CAS 91416-96-5: this compound | CymitQuimica [cymitquimica.com]
- 2. CAS 91416-96-5 | this compound - Synblock [synblock.com]
- 3. americanelements.com [americanelements.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. US20220048914A1 - Preparation for 6-amino-1h-pyrazolo[3,4-d]pyrimidine-based jak kinase inhibitor and application thereof - Google Patents [patents.google.com]
Unveiling the Biological Potential of 5-Iodopyrimidin-4-amine and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active molecules. Among these, 5-Iodopyrimidin-4-amine and its derivatives have emerged as a class of compounds with significant therapeutic potential, demonstrating a spectrum of activities including antimicrobial, antifungal, and anticancer effects. This in-depth technical guide provides a comprehensive overview of the biological activities of these compounds, supported by quantitative data, detailed experimental methodologies, and visualizations of key cellular pathways.
Antimicrobial and Antifungal Activities
Derivatives of 5-iodopyrimidine have shown promise in combating various microbial and fungal pathogens. The introduction of different substituents on the pyrimidine core significantly influences their activity spectrum and potency.
Quantitative Antimicrobial and Antifungal Data
While extensive quantitative data for a wide range of this compound analogs is still an active area of research, preliminary studies have highlighted their potential. One study on 4-substituted-5-iodo-2-benzylthiopyrimidines demonstrated notable antimicrobial and antifungal properties.[1][2] Although specific Minimum Inhibitory Concentration (MIC) values were not provided in the initial reports, the qualitative data underscores the importance of further investigation into this class of compounds.
For instance, certain 4-aryl/heteroarylidenehydrazino-5-iodo-2-benzylthiopyrimidines exhibited good antibacterial activity, while a 4-(2-aminopyridyl)-5-iodo-2-benzylthiopyrimidine analog showed good antifungal activity against Aspergillus niger.[1][2] Further research is warranted to establish a comprehensive quantitative structure-activity relationship (QSAR) for these analogs.
Anticancer Activity
The anticancer potential of pyrimidine derivatives is well-documented, and this compound analogs are no exception. These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
Cytotoxicity Against Cancer Cell Lines
Studies on structurally related pyrido[2,3-d]pyrimidine nucleosides have provided valuable insights into the potential cytotoxicity of this compound analogs. The following table summarizes the 50% effective concentration (EC50) values of these related compounds against various cancer cell lines.
| Compound ID | Cancer Cell Line | EC50 (µM) |
| 1b | HTB-81 (Prostate Cancer) | 0.06 |
| B16 (Mouse Melanoma) | 0.08 | |
| NHF (Normal Human Fibroblasts) | 0.07 | |
| 2b | HTB-81 (Prostate Cancer) | 0.73 |
| B16 (Mouse Melanoma) | >20 | |
| NHF (Normal Human Fibroblasts) | >20 |
Table 1: Cytotoxicity of selected pyrido[2,3-d]pyrimidine nucleosides.[3] Note: These are structurally related compounds, not direct analogs of this compound.
These findings suggest that modifications at the 4-amino and 5-iodo positions of the pyrimidine ring could lead to the development of potent and selective anticancer agents.
Mechanism of Action: Kinase Inhibition
A significant body of evidence points towards kinase inhibition as a primary mechanism of action for many biologically active pyrimidine derivatives. Kinases are crucial regulators of numerous cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Inhibition of Protein Kinases
Analogs of 4-aminopyrimidine have been shown to inhibit a range of protein kinases. A study on 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives, which share the core 4-aminopyrimidine structure, revealed their inhibitory activity against several serine/threonine kinases.[4]
| Compound Series | Kinase | IC50 (µM) |
| 1 | CK1δ/ε | Micromolar range |
| DYRK1A | Micromolar range | |
| 2a | DYRK1A | 7.6 |
| 3a | CK1δ/ε | 0.7 |
| 1d | CK1δ/ε | 0.6 |
Table 2: Kinase inhibitory activity of selected 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives.[4]
These results indicate that the 4-aminopyrimidine scaffold can be effectively utilized to design inhibitors targeting specific kinases involved in disease progression. The 5-iodo substituent can further modulate the potency and selectivity of these inhibitors.
Experimental Protocols
To facilitate further research and development in this area, detailed experimental protocols for the synthesis and biological evaluation of this compound and its analogs are provided below.
Synthesis of 4-Substituted-5-iodo-2-benzylthiopyrimidines
A general synthetic route involves a three-step process:[1]
-
Iodination: 2-Benzylthiopyrimidine is iodinated in the presence of a base to yield 5-iodo-2-benzylthiopyrimidine.
-
Chlorination: The resulting compound is then chlorinated using an excess of phosphorus oxychloride (POCl3) to furnish 4-chloro-5-iodo-2-benzylthiopyrimidine.
-
Substitution: Finally, the 4-chloro group is displaced by various amines (substituted aromatic amines, 2-aminopyridine, or hydrazine hydrate) to yield the desired 4-amino-5-iodo-2-benzylthiopyrimidine analogs.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate.
-
Well Creation: Create wells of uniform diameter in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells.
-
Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in a solution following a kinase reaction. A higher luminescence signal indicates greater inhibition of kinase activity.
-
Reaction Setup: Prepare a reaction mixture containing the target kinase, a specific substrate, ATP, and the test compound at various concentrations in a 96- or 384-well plate.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
ATP Detection: Add a luciferase-based ATP detection reagent. The luciferase enzyme uses the remaining ATP to produce light.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with diverse biological activities. The available data, though in some areas preliminary, strongly supports their potential as leads for the development of new antimicrobial, antifungal, and anticancer agents. The demonstrated kinase inhibitory activity provides a solid foundation for understanding their mechanism of action and for the rational design of more potent and selective inhibitors.
Future research should focus on:
-
Expansion of Analog Libraries: Synthesizing a broader range of analogs with diverse substitutions to establish a comprehensive structure-activity relationship.
-
Quantitative Biological Evaluation: Conducting thorough in vitro and in vivo studies to determine quantitative metrics such as MIC and IC50 values against a wide panel of pathogens and cancer cell lines.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways and molecular targets modulated by these compounds to understand their precise mechanisms of action.
-
Toxicology and Pharmacokinetic Profiling: Assessing the safety and drug-like properties of the most promising candidates to advance them towards clinical development.
The continued exploration of this compound and its analogs holds significant promise for the discovery of novel therapeutics to address unmet medical needs.
References
- 1. Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 5-Iodopyrimidin-4-amine - A Framework for Determining Solubility and Stability
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific quantitative solubility and stability data for 5-Iodopyrimidin-4-amine is not extensively available in the public domain. This guide, therefore, provides a comprehensive framework of standardized experimental protocols and data presentation formats that can be employed to generate and evaluate this critical information. The data presented herein is illustrative and intended to serve as a template for reporting experimental findings.
Introduction
This compound is a halogenated pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. The presence of the iodo- group and the amino moiety suggests its utility as a scaffold for the synthesis of more complex molecules. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in research and development. This document outlines the standard methodologies for determining these properties.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation potential. The following section details a protocol for assessing the solubility of this compound in various solvents relevant to pharmaceutical development.
Experimental Protocol: Equilibrium Solubility Determination
This protocol describes the shake-flask method, a standard approach for determining equilibrium solubility.[1]
Materials:
-
This compound
-
Volumetric flasks
-
Scintillation vials
-
Orbital shaker with temperature control
-
Analytical balance
-
HPLC-UV system
-
Calibrated pH meter
-
Solvents: Purified water, 0.1 N HCl, 0.1 M Phosphate buffer (pH 7.4), Methanol, Ethanol, Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG 400).
Procedure:
-
Prepare saturated solutions by adding an excess of this compound to each solvent in separate vials.
-
Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25 °C and 37 °C) and agitation speed (e.g., 150 rpm).
-
Allow the solutions to equilibrate for a predetermined period (e.g., 24-48 hours), ensuring that solid material remains.
-
After equilibration, allow the solutions to stand undisturbed for a sufficient time to allow for the sedimentation of undissolved solids.
-
Carefully withdraw an aliquot of the supernatant from each vial, taking care not to disturb the solid material.
-
Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC-UV assay.
-
Quantify the concentration of this compound in the diluted samples using a validated stability-indicating HPLC-UV method.
-
Perform the experiment in triplicate for each solvent and temperature.
Data Presentation: Solubility Data
The quantitative solubility data should be summarized in a clear and concise table.
| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |
| Purified Water | 25 | [Hypothetical Data] 0.5 | ± 0.02 |
| Purified Water | 37 | [Hypothetical Data] 1.2 | ± 0.05 |
| 0.1 N HCl | 25 | [Hypothetical Data] 15.8 | ± 0.7 |
| 0.1 N HCl | 37 | [Hypothetical Data] 25.4 | ± 1.1 |
| 0.1 M Phosphate Buffer (pH 7.4) | 25 | [Hypothetical Data] 0.8 | ± 0.04 |
| 0.1 M Phosphate Buffer (pH 7.4) | 37 | [Hypothetical Data] 1.5 | ± 0.06 |
| Methanol | 25 | [Hypothetical Data] 5.3 | ± 0.2 |
| Ethanol | 25 | [Hypothetical Data] 2.1 | ± 0.1 |
| Dimethyl sulfoxide (DMSO) | 25 | [Hypothetical Data] > 100 | - |
| Polyethylene glycol 400 (PEG 400) | 25 | [Hypothetical Data] 22.7 | ± 0.9 |
Visualization: Solubility Determination Workflow
References
Spectroscopic Profile of 5-Iodopyrimidin-4-amine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Iodopyrimidin-4-amine (CAS No. 91416-96-5), a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of public experimental data, this document focuses on predicted spectral characteristics based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring substituted with an amino group at position 4 and an iodine atom at position 5.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure, data from analogous compounds, and established spectroscopic principles.
¹H NMR Spectroscopy (Predicted)
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.1 | Singlet | 1H | H-2 |
| ~8.3 | Singlet | 1H | H-6 |
| ~7.0 | Broad Singlet | 2H | -NH₂ |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). The amino protons' chemical shift can vary with concentration and temperature.
¹³C NMR Spectroscopy (Predicted)
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C-4 |
| ~158 | C-2 |
| ~155 | C-6 |
| ~80 | C-5 |
Note: The carbon attached to iodine (C-5) is expected to have a significantly lower chemical shift due to the heavy atom effect.
Infrared (IR) Spectroscopy (Predicted)
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretch (asymmetric) |
| 3350 - 3200 | Medium | N-H stretch (symmetric) |
| 3100 - 3000 | Weak | Aromatic C-H stretch |
| 1650 - 1600 | Strong | N-H bend (scissoring) |
| 1600 - 1450 | Medium | C=C and C=N ring stretching |
| ~1250 | Medium | Aromatic C-N stretch |
| ~700 | Strong | C-I stretch |
Note: The presence of two bands for the N-H stretch is characteristic of a primary amine.
Mass Spectrometry (MS) (Predicted)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 221 | Molecular ion [M]⁺ |
| 127 | Loss of iodine radical [M - I]⁺ |
| 94 | Loss of HCN from [M - I]⁺ |
Note: The molecular ion peak is expected to be prominent. Fragmentation is likely to involve the loss of the iodine atom followed by fragmentation of the pyrimidine ring.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (5-10 mg) would be dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer at room temperature. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) would be introduced into the instrument. The electron energy would typically be set to 70 eV.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
The Pivotal Role of 5-Iodopyrimidin-4-amine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodopyrimidin-4-amine, a halogenated pyrimidine derivative, has emerged as a crucial building block in the field of medicinal chemistry. Its unique structural features, particularly the presence of a reactive iodine atom and a versatile amino group, make it an attractive scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the potential applications of this compound, with a focus on its utility in the development of novel therapeutic agents. We will delve into its role in the synthesis of potent kinase inhibitors and antimicrobial agents, supported by quantitative biological data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
The pyrimidine core is a ubiquitous motif in numerous endogenous molecules and approved drugs, highlighting its significance in biological systems.[1] The introduction of an iodine atom at the 5-position of the 4-aminopyrimidine scaffold offers several advantages in drug design. The iodine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a biological target. Furthermore, the carbon-iodine bond serves as a versatile handle for various cross-coupling reactions, enabling the facile introduction of a wide range of substituents to explore the chemical space and optimize pharmacological properties.
Kinase Inhibitors Derived from this compound
The dysregulation of protein kinases is a hallmark of many diseases, most notably cancer. This has made them one of the most important classes of drug targets. The 4-aminopyrimidine scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors. This compound provides a valuable starting point for the development of potent and selective kinase inhibitors targeting various members of the kinome.
Polo-like Kinase 4 (PLK4) Inhibitors
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[2] Consequently, PLK4 has emerged as a promising target for anticancer therapy. A series of potent PLK4 inhibitors has been developed utilizing an aminopyrimidine core, showcasing the potential of this scaffold.[2]
Quantitative Data: PLK4 Inhibition
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 8h | PLK4 | 0.0067 | [2] |
Experimental Protocol: Synthesis of Aminopyrimidine-based PLK4 Inhibitors
A general synthetic route to aminopyrimidine-based PLK4 inhibitors involves a multi-step process that can be adapted from published procedures.[2]
-
Step 1: Synthesis of the pyrimidine core. This typically involves the condensation of a suitable precursor with a reagent to form the basic pyrimidine ring structure.
-
Step 2: Introduction of the amino group at the 2-position. This is often achieved through nucleophilic aromatic substitution reactions.
-
Step 3: Functionalization at the 4-position. This step is crucial for achieving potency and selectivity and can involve various cross-coupling reactions.
-
Step 4: Final modifications. This may include the introduction of different substituents to optimize the pharmacokinetic and pharmacodynamic properties of the final compound.
Other Kinase Targets
The versatility of the this compound scaffold extends to the development of inhibitors for a range of other kinases implicated in cancer and other diseases. These include:
-
Janus Kinase 2 (JAK2): A key player in the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms.[3]
-
SHP2 (PTPN11): A non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway.[4]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is frequently mutated or overexpressed in various cancers.[5]
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, whose aberrant activity is linked to uncontrolled cell proliferation in cancer.[6]
-
Aurora Kinases: A family of serine/threonine kinases that are essential for mitosis and are often overexpressed in tumors.[7]
Antimicrobial Agents Derived from this compound
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with new mechanisms of action. 5-Iodopyrimidine analogs have shown promise as antimicrobial agents.[1]
Dihydrofolate Reductase (DHFR) Inhibitors
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway of bacteria, making it an attractive target for antibacterial drugs. The 2,4-diaminopyrimidine scaffold, present in the well-known DHFR inhibitor trimethoprim, is a key feature for potent inhibition.
Quantitative Data: Antimicrobial Activity (MIC Values)
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 4a | P. aeruginosa | - | [1] |
| 4c | P. aeruginosa | - | [1] |
| 4d | P. aeruginosa | - | [1] |
| 4g | P. aeruginosa | - | [1] |
| 4h | P. aeruginosa | - | [1] |
| 3f | A. niger | Good Activity | [1] |
Note: Specific MIC values for P. aeruginosa were not provided in the source, only that the compounds exhibited "good antibacterial activity".
Experimental Protocol: Synthesis of 4-Amino-5-iodo-2-benzylthiopyrimidines
A three-step synthesis for 4-substituted-5-iodo-2-benzylthiopyrimidines has been reported.[1]
-
Iodination of 2-Benzylthiopyrimidine: 2-Benzylthiopyrimidine is iodinated in the presence of a base to yield 5-iodo-2-benzylthiopyrimidine.
-
Chlorination: The product from step 1 is treated with an excess of phosphorus oxychloride (POCl₃) to furnish 4-chloro-5-iodo-2-benzylthiopyrimidine.
-
Amination: The 4-chloro derivative is then reacted with various amines (substituted aromatic amines, 2-aminopyridine, or hydrazine hydrate) to yield the final 4-amino-5-iodo-2-benzylthiopyrimidine derivatives.
Conclusion
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its utility in the synthesis of potent kinase inhibitors for cancer therapy and novel antimicrobial agents demonstrates its broad therapeutic potential. The ability to easily functionalize the pyrimidine core through the iodine atom allows for the fine-tuning of biological activity and pharmacokinetic properties. The examples provided in this guide highlight the significant contributions of this building block to drug discovery and underscore its potential for the development of future therapeutics. Further exploration of derivatives of this compound is warranted to uncover new and improved treatments for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Iodopyrimidin-4-amine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodopyrimidin-4-amine, a halogenated derivative of the fundamental heterocyclic structure of pyrimidine, has emerged as a significant building block in medicinal chemistry and drug discovery. Its unique electronic and steric properties, conferred by the iodine substituent, have been instrumental in the development of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, offering a valuable resource for researchers in the field. The document details the seminal synthesis, presents key quantitative data in a structured format, and includes detailed experimental protocols.
Discovery and Early Synthesis
The journey of this compound is intrinsically linked to the broader exploration of pyrimidine chemistry that began in the late 19th century. The systematic study of pyrimidines was initiated by Pinner in 1884, who synthesized various derivatives by condensing ethyl acetoacetate with amidines. The parent compound, pyrimidine, was first prepared by Gabriel and Colman in 1900.
While the synthesis of various pyrimidine derivatives progressed throughout the early 20th century, with notable contributions from researchers like Wheeler and Liddle, the introduction of a halogen at the 5-position, particularly iodine, came later. A pivotal moment in the history of this class of compounds is marked by a 1950 patent filed by Robert Gordon Shepherd on behalf of the American Cyanamid Company. This patent disclosed a novel method for the iodination of aminopyrimidines, explicitly stating that 5-iodopyrimidines were not previously known.[1] This indicates that the discovery and first synthesis of this compound, or closely related analogues, likely occurred around this period.
The patented method involved the reaction of a 2-aminopyrimidine with mercuric acetate and elemental iodine.[1] This electrophilic substitution reaction provided a viable route to introduce an iodine atom onto the pyrimidine ring, a significant advancement in the field.
Physicochemical Properties
This compound is a solid at room temperature with the chemical formula C₄H₄IN₃ and a molecular weight of approximately 221.00 g/mol . The presence of the iodine atom significantly influences its physical and chemical properties compared to the parent 4-aminopyrimidine.
| Property | Value | Reference |
| Molecular Formula | C₄H₄IN₃ | |
| Molecular Weight | 221.00 g/mol | |
| CAS Number | 91416-96-5 | |
| Appearance | Off-white to pale yellow crystalline powder | |
| Melting Point | 168-172 °C | |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol. |
Experimental Protocols
Early Synthesis of 5-Iodo-2-aminopyrimidine (Shepherd, 1950)
This protocol is based on the general method described in the 1950 patent for the iodination of aminopyrimidines.[1]
Materials:
-
2-Aminopyrimidine
-
Mercuric Acetate
-
Elemental Iodine
-
Solvent (e.g., acetic acid)
-
Aqueous Potassium Iodide
Procedure:
-
A mixture of 2-aminopyrimidine and mercuric acetate in a suitable solvent (e.g., acetic acid) is prepared in a reaction vessel.
-
Elemental iodine is added to the mixture.
-
The reaction mixture is heated to at least 70°C and stirred for a specified period to allow for the iodination to occur.
-
After the reaction is complete, the mixture is treated with an aqueous solution of potassium iodide.
-
The iodinated product, 5-iodo-2-aminopyrimidine, is then recovered from the reaction mixture through appropriate purification techniques such as filtration, washing, and recrystallization.
Expected Yield: The patent suggests that this method provides a viable route to the 5-iodo derivatives, though specific yields for this compound are not detailed.
Logical Workflow for Early Iodination of Aminopyrimidines
References
5-Iodopyrimidin-4-amine: A Versatile Building Block in Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodopyrimidin-4-amine is a heterocyclic organic compound featuring a pyrimidine ring substituted with an amino group at the 4-position and an iodine atom at the 5-position.[1] This unique substitution pattern imparts a versatile reactivity profile, establishing it as a valuable building block in organic synthesis and medicinal chemistry. The pyrimidine core is a privileged scaffold found in numerous biologically active molecules, including nucleosides and a wide array of therapeutic agents.[2][3] The presence of the iodine atom allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents at the C-5 position. Simultaneously, the amino group at the C-4 position can serve as a key hydrogen bond donor or be further functionalized.[1] This guide provides a comprehensive overview of the properties, reactivity, and applications of this compound, with a focus on its utility in the synthesis of complex organic molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical transformations.
| Property | Value |
| CAS Number | 91416-96-5[4][5] |
| Molecular Formula | C₄H₄IN₃[1][4][6] |
| Molecular Weight | 221.00 g/mol [4] |
| IUPAC Name | This compound[6] |
| Synonyms | 4-Amino-5-iodopyrimidine, 5-Iodo-pyrimidin-4-ylamine[1][6] |
| Appearance | Not specified, likely a solid |
| Boiling Point | 322.7 °C at 760 mmHg[6] |
| Density | 2.204 g/cm³[6] |
| Flash Point | 148.9 °C[6] |
| SMILES | C1=C(C(=NC=N1)N)I[6] |
Core Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily derived from the reactivity of the C-I bond, which readily participates in palladium-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide bond allows these reactions to proceed under relatively mild conditions.[7] This section details the most significant transformations involving this building block.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 5-position.
General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling of this compound with a boronic acid.
Representative Reaction Conditions:
| Catalyst / Ligand | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 85-95 | 15-24 | 82-90[8] |
| Pd(PPh₃)₄ | Cs₂CO₃ | DME / H₂O | 90 | 0.1-0.2 (MW) | High[9] |
| Pd(OAc)₂ | K₂CO₃ | Isopropanol / H₂O | 85-90 | 8-12 | Good[10] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.5 equiv.) or Cs₂CO₃ (1.25 mmol).[8][9][10]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).[8][10]
-
Solvent Addition: Add the degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or DME and water (e.g., 4:1 ratio).[8][9]
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring. For conventional heating, temperatures between 85-95 °C for 6-24 hours are common.[8][9] For microwave-assisted reactions, irradiation at temperatures up to 100 °C for shorter durations (5-15 minutes) can be employed.[9][11]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[8][9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylpyrimidin-4-amine derivative.[8][9]
References
- 1. CAS 91416-96-5: this compound | CymitQuimica [cymitquimica.com]
- 2. Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CAS 91416-96-5 | this compound - Synblock [synblock.com]
- 5. This compound | 91416-96-5 [chemicalbook.com]
- 6. americanelements.com [americanelements.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Synthesis Protocol for 5-Iodopyrimidin-4-amine: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 5-Iodopyrimidin-4-amine, a key intermediate in the development of various therapeutic agents. The protocol is adapted from established methods of iodinating aminopyrimidines, offering a robust and reproducible procedure for laboratory-scale synthesis. This document includes a comprehensive list of reagents and materials, a step-by-step experimental procedure, and expected product characteristics. Additionally, a graphical representation of the workflow is provided to facilitate clear understanding of the synthesis process.
Introduction
This compound, also known as 4-amino-5-iodopyrimidine, is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The presence of the iodine atom at the 5-position provides a handle for further functionalization through various cross-coupling reactions, making it a versatile building block for the synthesis of complex molecules. Furthermore, the iodo-substituent can enhance the biological activity of the parent molecule. This document outlines a straightforward and efficient method for the preparation of this compound via the direct iodination of pyrimidin-4-amine.
Data Presentation
Table 1: Reaction Components and Stoichiometry
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Moles | Molar Ratio |
| Pyrimidin-4-amine | C₄H₅N₃ | 95.10 | 0.1 | 1.0 |
| Mercuric Acetate | Hg(C₂H₃O₂)₂ | 318.68 | 0.1 | 1.0 |
| Iodine | I₂ | 253.81 | 0.2 | 2.0 |
| Dioxane | C₄H₈O₂ | 88.11 | - | Solvent |
| Water | H₂O | 18.02 | - | Solvent |
| 15% Potassium Iodide Solution | KI | 166.00 | - | Work-up |
Table 2: Product Characterization
| Property | Value |
| Product Name | This compound |
| CAS Number | 91416-96-5 |
| Molecular Formula | C₄H₄IN₃ |
| Molecular Weight | 221.00 g/mol [1] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 149-151 °C (for the related 5-iodocytosine)[1] |
| Purity (typical) | >95% |
| Solubility | Soluble in DMSO and hot ethanol |
| ¹H NMR (DMSO-d₆, 300 MHz) | δ 7.97 (s, 1H), 11.55 (br s, 4H) (for the related 5-iodocytosine)[1] |
Experimental Protocol
This protocol is adapted from the method described in US Patent 2,521,544 for the iodination of 2-aminopyrimidine.
Materials:
-
Pyrimidin-4-amine
-
Mercuric acetate
-
Iodine
-
Dioxane
-
Potassium iodide
-
Deionized water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 9.51 g (0.1 mol) of pyrimidin-4-amine in 200 mL of deionized water with gentle heating.
-
Addition of Mercuric Acetate: To the solution, add 31.87 g (0.1 mol) of powdered mercuric acetate. Stir the mixture vigorously for 10-15 minutes at room temperature. A slurry will form.
-
Addition of Iodine: In a separate beaker, dissolve 50.76 g (0.2 mol) of elemental iodine in 200 mL of dioxane, with warming if necessary. Add this iodine solution to the slurry in the round-bottom flask.
-
Reaction: Heat the reaction mixture to reflux with continuous stirring for 1 hour. The color of the reaction mixture will change as the reaction progresses.
-
Work-up: After the reflux period, pour the hot reaction mixture into a 1 L beaker containing 600 mL of a 15% (w/v) aqueous solution of potassium iodide. This will dissolve the unreacted iodine and mercury salts.
-
Isolation of Crude Product: Cool the mixture in an ice bath. The crude this compound will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with several portions of cold 15% potassium iodide solution to remove any remaining mercury salts, followed by a wash with a small amount of cold deionized water.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain purified this compound.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Iodopyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds, including approved pharmaceuticals and agrochemicals. The functionalization of the pyrimidine ring is therefore of central importance in the fields of medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse libraries of substituted pyrimidines.
This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 5-iodopyrimidin-4-amine with various aryl- and heteroarylboronic acids. This compound is a valuable building block, as the iodine substituent is highly reactive towards palladium-catalyzed cross-coupling, allowing for the introduction of a wide range of substituents at the 5-position of the pyrimidine core. The resulting 5-aryl- and 5-heteroaryl-4-aminopyrimidines are key intermediates in the synthesis of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide (this compound) with an organoboron compound (aryl- or heteroarylboronic acid or ester) in the presence of a base.
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 5-Iodopyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodopyrimidin-4-amine is a versatile and highly valuable starting material in medicinal chemistry for the synthesis of a diverse array of novel heterocyclic compounds. The pyrimidine core is a privileged scaffold found in numerous biologically active molecules and approved drugs, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4][5] The presence of an iodine atom at the C5 position and an amino group at the C4 position provides two reactive handles for strategic chemical modifications.
The iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of various substituents at the 5-position. This includes the formation of carbon-carbon bonds through Suzuki-Miyaura and Sonogashira couplings, and carbon-nitrogen bonds via Buchwald-Hartwig amination.[6][7][8][9] The 4-amino group, in conjunction with a newly introduced 5-substituent, can participate in subsequent intramolecular cyclization reactions to construct fused heterocyclic systems. This strategy allows for the efficient synthesis of complex polycyclic scaffolds with significant potential for drug discovery.
This document provides detailed application notes and experimental protocols for the synthesis of various classes of heterocyclic compounds derived from this compound. These include 5-arylpyrimidines, 5-alkynylpyrimidines, 5-aminopyrimidines, and fused systems such as pyrimido[4,5-b]indoles, thieno[2,3-d]pyrimidines, and furo[2,3-d]pyrimidines.
Synthetic Strategies and Signaling Pathways
The primary synthetic routes for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions followed by optional intramolecular cyclization. The general workflow is depicted below.
Figure 1: General synthetic workflow for the derivatization of this compound.
The resulting 5-substituted pyrimidin-4-amines are valuable intermediates that can be further elaborated into more complex fused heterocyclic systems. The choice of coupling partner and subsequent reaction conditions dictates the final heterocyclic scaffold produced.
Experimental Protocols and Data
Synthesis of 5-Arylpyrimidin-4-amines via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various arylboronic acids.[10][11] This reaction is tolerant of a wide range of functional groups and typically proceeds with high yields.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
SPhos (4-10 mol% if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, or toluene/water mixture)
-
-
Procedure:
-
To an oven-dried Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand (if applicable), and the base.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 5-arylpyrimidin-4-amine.
-
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) / SPhos (6) | Cs₂CO₃ | Toluene | 110 | 8 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 90 | 16 | 78 |
| 4 | Thiophen-2-ylboronic acid | Pd(OAc)₂ (3) / SPhos (6) | K₂CO₃ | Dioxane/H₂O | 100 | 10 | 88 |
Synthesis of 5-Alkynylpyrimidin-4-amines via Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to 5-alkynylpyrimidin-4-amines which are key precursors for various fused heterocycles.[8][9][12]
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous, degassed solvent and the base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature to 60 °C for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
| Entry | Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (6) | Et₃N | THF | RT | 6 | 90 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) / CuI (6) | Et₃N | DMF | 40 | 4 | 85 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (5) / CuI (10) | DIPEA | THF | 50 | 8 | 75 |
| 4 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) / CuI (6) | Et₃N | THF | RT | 5 | 88 |
Synthesis of 5-(Arylamino)pyrimidin-4-amines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of 5-(arylamino) and 5-(alkylamino)pyrimidin-4-amines by coupling this compound with primary or secondary amines.[6][7][13]
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2-4 mol%)
-
Xantphos or BrettPhos (4-8 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the palladium precursor, the ligand, and the base to an oven-dried Schlenk tube.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the tube and heat the mixture to 90-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 18 | 82 |
| 2 | Morpholine | Pd₂(dba)₃ (2) | BrettPhos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 75 |
| 3 | Benzylamine | Pd₂(dba)₃ (3) | Xantphos (6) | NaOtBu | Toluene | 110 | 16 | 78 |
| 4 | N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 20 | 65 |
Synthesis of Fused Heterocyclic Systems
The 5-substituted 4-aminopyrimidines can undergo intramolecular cyclization to form various fused heterocyclic systems with significant biological potential.
Pyrimido[4,5-b]indoles can be synthesized from 5-alkynyl-4-aminopyrimidines via a Larock indole synthesis or similar cyclization methods.
Figure 2: Simplified pathway for Larock indole synthesis.
These fused systems can be prepared from 5-alkynyl-4-aminopyrimidines by heteroannulation reactions. For example, reaction with sources of oxygen or sulfur can lead to the formation of the furan or thiophene ring, respectively.[14][15][16][17]
-
Materials:
-
5-Substituted-4-aminopyrimidine (1.0 equiv)
-
Cyclization catalyst/reagent (e.g., Pd catalyst, acid, or base)
-
Anhydrous solvent
-
-
Procedure:
-
Dissolve the 5-substituted-4-aminopyrimidine in the appropriate anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Add the cyclization catalyst or reagent.
-
Heat the reaction mixture to the required temperature (can range from room temperature to reflux) for the necessary time.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an appropriate workup procedure, which may involve quenching the reaction, extraction, and drying of the organic phase.
-
Purify the crude product by recrystallization or column chromatography.
-
Biological Activity
The synthesized heterocyclic compounds are often screened for their biological activities, particularly as kinase inhibitors in cancer therapy. The table below summarizes representative IC₅₀ values for some pyrimidine derivatives against various cancer cell lines.
| Compound Class | Specific Compound | Target/Cell Line | IC₅₀ (µM) | Reference |
| Pyrimido[4,5-d]pyrimidine | 7d | Hematological cancer | - | [5] |
| 5-Arylpyrimidin-2-amine | 5i | MCF-7 | 3.77 | [18] |
| 5-Arylpyrimidin-2-amine | 5i | HepG2 | 3.83 | [18] |
| Pyrazolo[3,4-d]pyrimidin-4-one | 10e | MCF-7 | 11 | [3] |
| 5-Arylpyrimidine | 9t | NHE-1 | 0.0065 | [4] |
Conclusion
This compound serves as a key building block for the synthesis of a wide variety of novel heterocyclic compounds. The palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provide efficient and versatile methods for the introduction of diverse substituents at the 5-position of the pyrimidine ring. The resulting 5-substituted pyrimidin-4-amines are valuable intermediates that can be further transformed into complex fused heterocyclic systems. The compounds derived from these synthetic strategies have shown promising biological activities, highlighting the importance of this compound in modern drug discovery and development. The protocols and data presented herein provide a comprehensive guide for researchers and scientists working in the field of medicinal chemistry.
References
- 1. oiccpress.com [oiccpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ijacskros.com [ijacskros.com]
- 18. Design, Synthesis and Biological Evaluation of Novel 4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines as Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 5-Iodopyrimidin-4-amine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodopyrimidin-4-amine is a versatile and highly valuable building block in the synthesis of potent and selective kinase inhibitors. The pyrimidine core is a privileged scaffold in medicinal chemistry, mimicking the adenine base of ATP and enabling competitive binding to the ATP-binding site of various kinases. The iodine atom at the 5-position serves as a versatile handle for introducing a wide range of molecular diversity through various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This allows for the systematic exploration of the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.
These application notes provide detailed protocols for the key synthetic transformations involving this compound and an overview of its application in the development of inhibitors for various kinase signaling pathways implicated in cancer and other diseases.
Key Applications in Kinase Inhibitor Synthesis
Derivatives of this compound have been successfully employed in the synthesis of inhibitors targeting a range of critical kinases, including but not limited to:
-
Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in regulating cell growth and differentiation. Mutations in EGFR are common in various cancers.
-
Janus Kinases (JAKs): A family of tyrosine kinases that mediate signaling by cytokines and growth factors, playing a key role in the immune system.
Data Presentation: Representative Kinase Inhibitor Activity
The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using pyrimidine-based scaffolds, demonstrating the potential of this class of compounds.
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay IC50 (µM) | Reference Cell Line |
| Compound 72 | FAK | 27.4 | 0.126 | MDA-MB-231 |
| Compound 100 | EGFR-L858R/T790M/C797S | 5.51 | - | - |
| Compound 100 | EGFR-L858R/T790M | 33.35 | - | - |
| Compound 95 | - | - | 0.2 | EFGR-Del19/T790M/C797S |
| Compound 88 | HER2 | 81 ± 40 ng/mL | - | - |
| Compound 88 | EGFR-L858R | 59 ± 30 ng/mL | - | - |
| Compound 88 | EGFR-T790M | 49 ± 20 ng/mL | - | - |
| Compound 10k | KRAS-G12D | 9 | - | - |
| Compound 10c | - | >10,000 | 1.40 | Panc1 |
Signaling Pathways
Kinase inhibitors developed from this compound and related scaffolds often target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
Caption: Overview of key kinase signaling pathways targeted by pyrimidine-based inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for the key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling for the Synthesis of 5-Arylpyrimidin-4-amines
This reaction is a powerful method for forming a carbon-carbon bond between the C5 position of the pyrimidine ring and an aryl or heteroaryl group.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, DMF, or toluene, often with water as a co-solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If a biphasic solvent system was used, separate the layers. If a single solvent was used, dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-arylpyrimidin-4-amine.
Sonogashira Coupling for the Synthesis of 5-Alkynylpyrimidin-4-amines
This reaction enables the formation of a carbon-carbon bond between the C5 position of the pyrimidine and a terminal alkyne.
Caption: General workflow for the Sonogashira coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., THF, DMF, or acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-80 °C for 2-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-alkynylpyrimidin-4-amine.
Buchwald-Hartwig Amination for the Synthesis of 5-(Arylamino)pyrimidin-4-amines
This reaction is used to form a carbon-nitrogen bond between the C5 position of the pyrimidine and an aryl or heteroaryl amine.
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand, 2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu, 1.5-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane, or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, the phosphine ligand, the base, this compound, and the arylamine to a dry reaction vessel.
-
Add the degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-120 °C for 4-24 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-(arylamino)pyrimidin-4-amine.
Conclusion
This compound is a key synthetic intermediate that provides a flexible platform for the development of a diverse range of kinase inhibitors. The palladium-catalyzed cross-coupling reactions described herein offer efficient and modular routes to novel pyrimidine-based compounds. The ability to systematically modify the C5 position of the pyrimidine ring is crucial for fine-tuning the pharmacological profile of these inhibitors, ultimately leading to the discovery of potent and selective drug candidates for the treatment of various diseases.
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Iodopyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine and pyrimidine bases of DNA and RNA.[1] The functionalization of the pyrimidine ring is therefore of paramount importance in the discovery and development of novel drug candidates. Among the various methods for C-C and C-N bond formation, palladium-catalyzed cross-coupling reactions stand out for their versatility, efficiency, and broad functional group tolerance.[2]
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 5-iodopyrimidin-4-amine. This key intermediate serves as a versatile building block for the synthesis of a diverse array of substituted aminopyrimidines, which are of significant interest in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.[3]
General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The cycle is initiated by the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is followed by the introduction of the coupling partner and subsequent reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.
Figure 1: Generalized Catalytic Cycle
Suzuki-Miyaura Coupling: Synthesis of 5-Arylpyrimidin-4-amines
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds, which are common motifs in pharmaceuticals.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of 5-halopyrimidines with various arylboronic acids. While specific data for this compound is limited in readily available literature, the data for analogous 5-bromopyrimidines provides a strong indication of expected outcomes.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 78 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 82 |
| 3 | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 90 |
| 4 | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 75 |
Data adapted from studies on 5-bromopyrimidine, which is expected to have similar or slightly lower reactivity than this compound under these conditions.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general procedure for the coupling of this compound with arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and potassium phosphate (2.0 equiv).
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Figure 2: Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling: Synthesis of 5-Alkynylpyrimidin-4-amines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl moieties into heterocyclic systems, which can serve as versatile handles for further synthetic transformations or as key pharmacophores.
Quantitative Data Summary
The following table presents representative data for the Sonogashira coupling of a closely related substrate, 4-chloro-5-iodopyrimidin-2-amine, with various terminal alkynes. The reactivity at the 5-iodo position is expected to be comparable for this compound.
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) / CuI (5) | Et₃N (2.0) | THF | RT | 12 | 92 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (5) / CuI (5) | Et₃N (2.0) | THF | RT | 12 | 85 |
| 3 | 3-Hydroxy-3-methyl-1-butyne | PdCl₂(PPh₃)₂ (5) / CuI (5) | Et₃N (2.0) | THF | RT | 12 | 88 |
| 4 | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ (5) / CuI (5) | Et₃N (2.0) | THF | RT | 12 | 95 |
Data adapted from a study on 4-chloro-5-iodopyrimidin-2-amine.[4]
Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound with terminal alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv), and copper(I) iodide (0.05 equiv).
-
Add anhydrous THF or DMF, followed by triethylamine (2.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent such as ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Application Notes and Protocols for the Scale-Up Synthesis of 5-Iodopyrimidin-4-amine for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 5-Iodopyrimidin-4-amine, a key intermediate in the development of various therapeutic agents. The protocol detailed herein is designed to be scalable and reproducible, yielding high-purity material suitable for preclinical research. This application note includes a modern, mercury-free iodination method, detailed purification procedures, and analytical characterization techniques. All quantitative data is summarized in tables for clarity, and key experimental workflows are visualized using diagrams.
Introduction
This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other targeted therapies. The presence of the iodine atom allows for further functionalization through various cross-coupling reactions, making it a versatile intermediate. For preclinical studies, a reliable and scalable synthesis that consistently produces high-purity material is paramount. This protocol describes the direct iodination of 4-aminopyrimidine using N-iodosuccinimide (NIS), a safe and effective iodinating agent, followed by robust purification and analytical characterization.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |
| 4-Aminopyrimidine | C₄H₅N₃ | 95.10 | 591-54-8 | Commercially Available |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.99 | 516-12-1 | Commercially Available |
| Acetonitrile (ACN) | C₂H₃N | 41.05 | 75-05-8 | HPLC Grade |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | ACS Grade |
| Methanol (MeOH) | CH₄O | 32.04 | 67-56-1 | ACS Grade |
| Saturated Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | 7772-98-7 | Prepared in-house |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Prepared in-house |
| Brine | NaCl (aq) | 58.44 | 7647-14-5 | Prepared in-house |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | ACS Grade |
Table 2: Synthesis Reaction Parameters
| Parameter | Value |
| Starting Material | 4-Aminopyrimidine |
| Iodinating Agent | N-Iodosuccinimide (NIS) |
| Solvent | Acetonitrile (ACN) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Molar Ratio (4-Aminopyrimidine:NIS) | 1:1.1 |
Table 3: Purification and Characterization Data
| Parameter | Method | Result |
| Purification | ||
| Primary Purification | Recrystallization (Ethanol/Water) | Off-white crystalline solid |
| Secondary Purification | Preparative HPLC | >98% Purity |
| Analytical Characterization | ||
| Appearance | Visual | Off-white to pale yellow solid |
| Melting Point | Mel-Temp Apparatus | 188-190 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | NMR Spectroscopy | δ 8.25 (s, 1H), 8.05 (s, 1H), 6.80 (br s, 2H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | NMR Spectroscopy | δ 161.5, 157.0, 150.2, 98.5 |
| Mass Spectrometry (ESI+) | LC-MS | m/z 221.9 [M+H]⁺ |
| Purity | HPLC | >98% |
Experimental Protocols
I. Scale-Up Synthesis of this compound
This protocol is designed for a 10-gram scale synthesis and can be adjusted as needed.
Safety Precautions: 4-Aminopyrimidine is toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] N-Iodosuccinimide is an irritant.[4] Acetonitrile is flammable and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminopyrimidine (10.0 g, 105.1 mmol).
-
Dissolution: Add acetonitrile (200 mL) to the flask and stir until the 4-aminopyrimidine is fully dissolved.
-
Addition of NIS: In a separate container, weigh out N-iodosuccinimide (25.9 g, 115.6 mmol, 1.1 equivalents). Add the NIS portion-wise to the stirring solution of 4-aminopyrimidine over 15-20 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution (100 mL) to the flask and stir for 15 minutes.
-
Add saturated aqueous sodium bicarbonate solution (100 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 150 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
II. Purification of this compound
A. Recrystallization (Primary Purification)
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Slowly add water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
B. Preparative HPLC (Secondary Purification for High-Purity Material)
For preclinical studies requiring very high purity, preparative HPLC is recommended.
-
Column: C18 reverse-phase column (e.g., 20 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A suitable gradient will need to be developed, starting with a low percentage of B and increasing to elute the product. A typical starting point is a linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: Dependent on the column dimensions, typically 10-20 mL/min for a 20 mm ID column.
-
Detection: UV at 254 nm.
-
Procedure:
-
Dissolve the recrystallized product in a minimal amount of the initial mobile phase.
-
Inject the solution onto the equilibrated preparative HPLC system.
-
Collect the fractions corresponding to the main product peak.
-
Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation to obtain the purified this compound as a solid.
-
III. Analytical Characterization
A. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 analytical column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve a small sample of the purified product in deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field instrument.
C. Mass Spectrometry (MS)
-
Analyze the purified product using an LC-MS system with electrospray ionization (ESI) in positive ion mode to confirm the molecular weight.
Mandatory Visualizations
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: Logical relationship between the need for a preclinical candidate and the required chemical development.
References
Protecting Group Strategies for the Amine in 5-Iodopyrimidin-4-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection of the primary amine functionality of 5-iodopyrimidin-4-amine. The selection of an appropriate protecting group is crucial for the successful execution of multi-step synthetic routes involving this versatile building block, particularly in the context of drug discovery and development where it serves as a key intermediate for various kinase inhibitors and other therapeutic agents.
Introduction
This compound is a valuable starting material in medicinal chemistry, primarily due to the synthetic handles it offers. The iodine atom at the 5-position is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The 4-amino group, while a key pharmacophoric feature in many final targets, can interfere with these transformations. Therefore, temporary protection of this amine is often a necessary strategic step.
This guide outlines strategies for the protection of the 4-amino group using three common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group depends on the planned subsequent reaction conditions and the desired deprotection strategy, emphasizing the importance of orthogonal protection schemes in complex syntheses.
Protecting Group Selection and Strategy
The selection of a suitable protecting group for this compound should consider the following factors:
-
Stability: The protecting group must be stable to the conditions of subsequent reactions, such as palladium-catalyzed cross-coupling, lithiation, or other nucleophilic/electrophilic transformations.
-
Ease of Introduction and Removal: The protection and deprotection steps should proceed in high yield and under mild conditions that do not affect other functional groups in the molecule.
-
Orthogonality: In a multi-step synthesis, the chosen protecting group should be removable under conditions that do not cleave other protecting groups present in the molecule.
The following sections detail the application of Boc, Cbz, and Fmoc protecting groups for this compound.
Data Presentation: Comparison of Protecting Group Strategies
| Protecting Group | Reagents for Protection | Typical Solvents | Typical Reaction Conditions | Typical Yield (%) | Deprotection Reagents |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O), DMAP (cat.) | Dichloromethane (DCM), Acetonitrile (ACN) | Room temperature, 2-12 h | >90 | Trifluoroacetic acid (TFA), HCl in Dioxane |
| Cbz | Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃, Et₃N) | Tetrahydrofuran (THF)/Water, DCM | 0 °C to room temperature, 2-20 h | 85-95 | H₂, Pd/C; HBr/AcOH |
| Fmoc | Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃, Pyridine) | Dioxane/Water, DMF | Room temperature, 1-16 h | 80-90 | 20% Piperidine in DMF |
Experimental Protocols
tert-Butoxycarbonyl (Boc) Protection
The Boc group is a popular choice due to its stability under a wide range of conditions and its facile removal with acid.
Protection Protocol:
-
To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) or acetonitrile (ACN) (0.2-0.5 M), add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equiv.).
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equiv.).
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl (5-iodopyrimidin-4-yl)carbamate.
Deprotection Protocol:
-
Dissolve the Boc-protected this compound (1.0 equiv.) in DCM (0.2 M).
-
Add trifluoroacetic acid (TFA) (5-10 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected this compound.
Benzyloxycarbonyl (Cbz) Protection
The Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis.
Protection Protocol:
-
Suspend this compound (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (2:1) or in DCM.
-
Add a base such as sodium bicarbonate (2.0 equiv.) or triethylamine (1.5 equiv.).
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1-1.5 equiv.) dropwise.[1]
-
Allow the reaction to warm to room temperature and stir for 2-20 hours.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, if using an aqueous system, extract the product with ethyl acetate. If using DCM, wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield benzyl (5-iodopyrimidin-4-yl)carbamate.
Deprotection Protocol:
-
Dissolve the Cbz-protected this compound (1.0 equiv.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Place the reaction mixture under an atmosphere of hydrogen (H₂) (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the mixture at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
The Fmoc group is stable to acidic conditions and is readily cleaved by mild bases, making it orthogonal to the Boc group.
Protection Protocol:
-
Dissolve this compound (1.0 equiv.) in a mixture of dioxane and aqueous sodium bicarbonate solution or in DMF.[3]
-
Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05-1.2 equiv.).[4]
-
Stir the reaction at room temperature for 1-16 hours.[3]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, if using an aqueous system, acidify the mixture with dilute HCl and extract the product with ethyl acetate. If using DMF, dilute with water and extract.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to give (9H-fluoren-9-yl)methyl (5-iodopyrimidin-4-yl)carbamate.
Deprotection Protocol:
-
Dissolve the Fmoc-protected this compound (1.0 equiv.) in dimethylformamide (DMF) (0.2 M).
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 10-30 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the DMF and piperidine under reduced pressure (co-evaporating with toluene can help).
-
Purify the residue by flash column chromatography to isolate the free amine.
Mandatory Visualizations
Caption: General workflow for the protection and deprotection of this compound.
Caption: Example of an orthogonal protection strategy using Boc and Fmoc groups.
Conclusion
The choice of an amine protecting group for this compound is a critical decision in the design of a synthetic route. The Boc, Cbz, and Fmoc groups each offer a distinct set of conditions for their introduction and removal, allowing for flexibility in synthesis design. The protocols provided herein serve as a guide for researchers to effectively utilize these protecting group strategies in their synthetic endeavors. Careful consideration of the overall synthetic plan, including the compatibility of the protecting group with subsequent reaction steps, will ensure the successful synthesis of complex target molecules derived from this compound.
References
Application Note and Protocol: Purification of 5-Iodopyrimidin-4-amine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 5-iodopyrimidin-4-amine using silica gel column chromatography. The inherent basicity of the amino group on the pyrimidine ring requires specific considerations for the mobile phase to achieve efficient separation and high purity.
Introduction
This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with an amino group and an iodine atom.[1] This substitution pattern makes it a valuable building block in medicinal chemistry, particularly for the synthesis of biologically active molecules. The amino group provides a site for further functionalization and can participate in hydrogen bonding, while the iodine atom can influence the compound's lipophilicity and biological activity.[1]
Purification of aminopyrimidines can be challenging due to the basic nature of the amino group, which can lead to strong interactions with the acidic silanol groups of a standard silica gel stationary phase. This can result in poor separation, tailing of peaks, and low recovery. To counteract these effects, a basic modifier is often added to the mobile phase to improve the elution profile and achieve a successful purification.[2][3]
This application note outlines a robust protocol for the purification of this compound using a standard silica gel stationary phase with a mobile phase containing a basic additive.
Data Presentation
The following table outlines a typical solvent gradient for the purification of this compound and the expected Retention Factor (Rf) values for the target compound and potential impurities. These values are illustrative and may require optimization based on the specific impurity profile of the crude material.
| Solvent System (Dichloromethane:Methanol:Triethylamine) | Compound | Expected Rf Value | Notes |
| 98:2:0.5 | Less Polar Impurities | 0.7 - 0.9 | Elutes early in the purification. |
| 95:5:0.5 | This compound | 0.3 - 0.4 | Optimal Rf for good separation. |
| 90:10:0.5 | More Polar Impurities | 0.1 - 0.2 | Elutes later in the purification. |
Experimental Protocol
This protocol provides a step-by-step guide for the purification of this compound using flash column chromatography on silica gel.
1. Materials and Reagents:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Collection tubes
-
Rotary evaporator
2. Pre-Chromatography Preparation:
-
TLC Analysis: Before performing the column chromatography, it is crucial to determine the optimal solvent system using TLC. Spot the crude material on a TLC plate and develop it in various ratios of Dichloromethane:Methanol with a small amount of Triethylamine (e.g., 0.5%). A good solvent system will give the target compound an Rf value of approximately 0.3-0.4.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. If the compound is not fully soluble, a small amount of methanol can be added. Alternatively, for better resolution, the crude product can be dry-loaded by adsorbing it onto a small amount of silica gel.
3. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 DCM:MeOH with 0.5% TEA).
-
Carefully pour the slurry into the column, ensuring even packing without air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
4. Sample Loading:
-
Wet Loading: Carefully apply the dissolved sample to the top of the column using a pipette.
-
Dry Loading: If the sample was adsorbed onto silica gel, carefully add the dried powder to the top of the column.
5. Elution and Fraction Collection:
-
Begin elution with the initial, non-polar solvent system (e.g., 98:2 DCM:MeOH with 0.5% TEA).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of methanol (e.g., to 95:5 DCM:MeOH, then 90:10 DCM:MeOH, both with 0.5% TEA) to elute the compounds.
-
Collect fractions in separate tubes.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
6. Product Isolation:
-
Identify the fractions containing the pure this compound by TLC.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualization
The following diagram illustrates the workflow for the purification of this compound by column chromatography.
Troubleshooting
-
Compound Stuck on the Column: If the compound does not elute, the mobile phase may not be polar enough. Gradually increase the percentage of methanol. Ensure that triethylamine is present in the mobile phase to neutralize the silica gel.
-
Poor Separation (Tailing): Tailing is common for amines on silica gel. The addition of a basic modifier like triethylamine (0.1-1%) should minimize this effect.[4] Alternatively, using a different stationary phase such as amine-functionalized silica or alumina can be considered.[2]
-
Co-elution of Impurities: If impurities co-elute with the product, a shallower solvent gradient or a different solvent system may be required. Extensive TLC analysis with different solvent combinations is recommended to optimize the separation.
By following this detailed protocol, researchers can effectively purify this compound, ensuring high-quality material for subsequent research and development activities.
References
Application Notes and Protocols for the Quality Control of 5-Iodopyrimidin-4-amine
Introduction
5-Iodopyrimidin-4-amine is a crucial intermediate in the synthesis of various pharmaceutical compounds. The purity and quality of this intermediate directly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Therefore, robust analytical methods are essential for its quality control, ensuring it meets the required specifications for identity, purity, and strength.[3][4][5] This document outlines detailed application notes and protocols for the comprehensive quality control of this compound, targeting researchers, scientists, and drug development professionals. The methodologies are based on standard pharmaceutical analysis techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 91416-96-5 | [7][8] |
| Molecular Formula | C₄H₄IN₃ | [7][8] |
| Molecular Weight | 221.00 g/mol | [8][9] |
| Appearance | Off-white to yellow powder | Generic |
| Melting Point | 188-189 °C | |
| Boiling Point | 322.7 °C at 760 mmHg | [7] |
| IUPAC Name | This compound | [7] |
Experimental Protocols
Identification by FTIR and NMR Spectroscopy
Objective: To confirm the identity of this compound.
a) Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Instrument: FTIR Spectrometer
-
Sample Preparation: Prepare a potassium bromide (KBr) disc containing approximately 1% of the sample.
-
Method:
-
Record the background spectrum of the KBr disc.
-
Record the sample spectrum from 4000 to 400 cm⁻¹.
-
-
Acceptance Criteria: The infrared absorption spectrum of the sample should be concordant with the reference spectrum of this compound. Key characteristic peaks should be observed for N-H stretching, C=N stretching, and C-I stretching.
b) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Method:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
-
Acceptance Criteria: The chemical shifts, splitting patterns, and integration values in the ¹H and ¹³C NMR spectra should correspond to the molecular structure of this compound.
Assay and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and to identify and quantify any impurities.
a) HPLC Method Protocol
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute to a working concentration of 0.1 mg/mL.
-
b) Data Analysis
-
Assay: Calculate the percentage purity of this compound by comparing the peak area of the main peak in the sample chromatogram to that of a reference standard of known purity.
-
Impurity Profiling: Identify and quantify impurities by their relative retention times and peak areas relative to the main peak. The area percent method can be used for the estimation of impurities.
Quantitative Data Summary
| Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | ~ 8.5 | To be determined | To be determined |
| Potential Impurity 1 | To be determined | To be determined | To be determined |
| Potential Impurity 2 | To be determined | To be determined | To be determined |
Note: The retention times and limits are indicative and must be determined during method validation.
Identification and Confirmation of Impurities by LC-MS/MS
Objective: To identify the structure of unknown impurities and to confirm the identity of known impurities.
a) LC-MS/MS Method Protocol
-
Instrument: Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
LC Conditions: Same as the HPLC method described above.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor Ion (for this compound): m/z 222.0
-
Product Ions: To be determined by fragmentation analysis.
-
-
Sample Preparation: Same as for the HPLC method.
b) Data Analysis
Analyze the mass spectra of the impurity peaks to determine their molecular weights and fragmentation patterns. This information can be used to propose structures for unknown impurities.
Visualizations
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 3. who.int [who.int]
- 4. gmpsop.com [gmpsop.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. jocpr.com [jocpr.com]
- 7. americanelements.com [americanelements.com]
- 8. CAS 91416-96-5 | this compound - Synblock [synblock.com]
- 9. This compound | 91416-96-5 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for 5-Iodopyrimidin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving 5-iodopyrimidin-4-amine. The following information is designed to address common issues and provide systematic approaches to reaction optimization.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound failing or giving low yields?
A1: Low yields or reaction failure with this compound can be attributed to several factors. The primary challenges often stem from the electronic properties of the substrate. The nitrogen atoms in the pyrimidine ring and the exocyclic amino group can act as Lewis bases and coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2] This interference can disrupt the catalytic cycle. Additionally, the electron-donating nature of the amino group can influence the reactivity of the carbon-iodine bond. Key areas to investigate for troubleshooting include the catalyst system, base selection, solvent, and reaction temperature.[1]
Q2: What are the most common side reactions observed in Suzuki couplings with this compound, and how can they be minimized?
A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex purification. The most common include:
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, replacing it with a C-H bond. This is often promoted by aqueous conditions.[1] To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or running the reaction under anhydrous conditions.[1]
-
Dehalogenation: The this compound starting material can be reduced to pyrimidin-4-amine. This can occur if there are hydride sources in the reaction mixture.[2] To mitigate this, ensure solvents are pure and consider optimizing the reaction time.[1]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This can be more prevalent if the palladium catalyst is not in its active Pd(0) state or if oxygen is present in the reaction.[2]
Q3: How do I choose the optimal catalyst and ligand for the Suzuki coupling of this compound?
A3: The choice of catalyst and ligand is critical for a successful reaction with this substrate. Due to the potential for catalyst inhibition by the nitrogen atoms of the aminopyrimidine, standard catalysts like Pd(PPh₃)₄ may not be effective.[2] It is often necessary to use more robust catalyst systems. For challenging substrates like aminopyrimidines, sterically bulky and electron-rich phosphine ligands are recommended. These ligands can promote the desired catalytic cycle and prevent catalyst deactivation. Examples of effective ligands include SPhos, XPhos, and RuPhos.[1] Modern pre-catalysts, such as Buchwald G3 palladacycles, can also provide a more active and stable catalytic species in solution.[1]
Q4: What are the recommended bases and solvents for this reaction?
A4: The selection of an appropriate base and solvent system is crucial for optimizing the reaction.
-
Bases: The base activates the boronic acid for the transmetalation step. For aminopyrimidines, weaker inorganic bases are often preferred to avoid side reactions. Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[3][4] The optimal base may need to be determined empirically for your specific boronic acid.
-
Solvents: The solvent should be able to dissolve all reaction components and be compatible with the catalyst system. Common solvents for Suzuki couplings of heterocyclic compounds include 1,4-dioxane, 1,2-dimethoxyethane (DME), and toluene, often in a mixture with water.[3] The water is necessary to dissolve the inorganic base. The ratio of the organic solvent to water (e.g., 4:1) can be a critical parameter to optimize.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or low conversion of starting material | Catalyst inhibition/deactivation | - Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).[1] - Use a pre-catalyst (e.g., a Buchwald G3 palladacycle).[1] - Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[1] |
| Inappropriate base | - Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1][3][4] - Ensure the base is fresh and finely powdered for better solubility. | |
| Oxygen contamination | - Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1] | |
| Suboptimal temperature | - Increase the reaction temperature in increments (e.g., 80 °C, 100 °C, 120 °C). | |
| Formation of significant side products | Protodeboronation of the boronic acid | - Use a boronic ester (e.g., pinacol or MIDA ester) instead of the boronic acid.[1] - Minimize the amount of water in the reaction or try anhydrous conditions.[1] - Use a milder base.[1] |
| Dehalogenation of this compound | - Ensure solvents are anhydrous and of high purity. - Optimize the reaction time to avoid prolonged heating after the product is formed.[1] | |
| Homocoupling of the boronic acid | - Ensure the palladium pre-catalyst is fully activated to Pd(0). - Maintain a strict inert atmosphere to prevent oxidation of the catalyst.[2] | |
| Difficulty in product purification | Co-elution of product with starting materials or byproducts | - Optimize the reaction to achieve full conversion. - If homocoupling is an issue, consider using a different boronic acid equivalent. - Explore different chromatography conditions (e.g., different solvent systems, different stationary phases). |
Data Presentation: Starting Points for Optimization
The following tables provide representative conditions for Suzuki couplings of structurally similar iodo-heterocycles. These should be considered as starting points for the optimization of reactions with this compound.
Table 1: Microwave-Assisted Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole with Arylboronic Acids [3]
| Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (3:1.2) | 90 | 5-12 | 95 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (3:1.2) | 90 | 5-12 | 92 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (3:1.2) | 90 | 5-12 | 90 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (3:1.2) | 90 | 5-12 | 88 |
Table 2: Conventional Heating Suzuki Coupling of N-Protected 4-Iodopyrazoles with Arylboronic Acids [3]
| Pyrazole Derivative | Boronic Acid | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-protected 4-iodopyrazole | Arylboronic acids | Pd(OAc)₂ / SPhos | KF | Toluene/H₂O | 80 | Not Specified | Good to Excellent |
| Pyrazole derivative | Arylboronic acids | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | 1,4-dioxane/H₂O (4:1) | 90 | 6 | Not Specified |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling (Conventional Heating)
This protocol is a general starting point and should be optimized for the specific arylboronic acid being used.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]
-
Under a positive flow of inert gas, add the palladium catalyst and the phosphine ligand.
-
Add degassed 1,4-dioxane and degassed water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel.[2]
Visualizations
References
common side reactions in the synthesis of 5-Iodopyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 5-Iodopyrimidin-4-amine, addressing common challenges and frequently asked questions. Our aim is to equip researchers with the necessary information to troubleshoot experimental issues, optimize reaction conditions, and ensure the desired product's purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
| Issue | Question | Possible Causes & Solutions |
| Low or No Product Yield | My reaction is showing low to no formation of this compound. What should I investigate? | 1. Inadequate Iodinating Agent Reactivity: * N-Iodosuccinimide (NIS): Ensure the NIS is fresh and has been stored properly, protected from light and moisture. Older or improperly stored NIS can decompose, leading to reduced reactivity. Consider using a fresh batch. * Iodine/Oxidant System: If using molecular iodine, the choice and amount of the oxidizing agent (e.g., silver nitrate, periodic acid) are critical for generating the active electrophilic iodine species. Ensure the oxidant is active and used in the correct stoichiometric ratio.[1][2] 2. Suboptimal Reaction Conditions: * Temperature: The reaction may require heating to proceed at an adequate rate. If running at room temperature, consider gradually increasing the temperature and monitoring the reaction progress by TLC or LC-MS. * Reaction Time: The reaction may not have reached completion. Monitor the reaction over a longer period. 3. Starting Material Purity: * Impurities in the starting 4-aminopyrimidine can interfere with the reaction. Confirm the purity of the starting material by appropriate analytical methods (e.g., NMR, melting point). |
| Formation of Multiple Products | My TLC/LC-MS analysis shows multiple spots/peaks in addition to the desired product. What are these and how can I minimize them? | 1. Over-Iodination (Di-iodination): * This is the most common side reaction, leading to the formation of 2,5-diiodopyrimidin-4-amine or 5,6-diiodopyrimidin-4-amine. * Solution: * Stoichiometry Control: Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the iodinating agent. A large excess significantly increases the likelihood of di-iodination. * Slow Addition: Add the iodinating agent portion-wise or as a solution dropwise to the reaction mixture to maintain a low concentration of the electrophile. * Temperature Control: Perform the reaction at a lower temperature to favor the mono-iodinated product. 2. Degradation of Starting Material or Product: * The pyrimidine ring can be susceptible to degradation under harsh acidic or oxidative conditions.[1] * Solution: * Use milder reaction conditions where possible. * If an acid catalyst is used, consider a weaker acid or a catalytic amount. * Ensure the reaction is worked up promptly upon completion to avoid prolonged exposure to potentially degrading conditions. |
| Difficult Product Purification | I am having trouble separating the desired this compound from impurities, particularly the di-iodinated byproduct. | 1. Similar Polarity of Products: * The mono- and di-iodinated products often have very similar polarities, making separation by standard column chromatography challenging. * Solution: * Column Chromatography Optimization: * Solvent System: Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol gradients) to find an eluent that provides the best separation. * Stationary Phase: Consider using a different stationary phase, such as alumina or a modified silica gel. * Recrystallization: This can be an effective method for purification. Experiment with different solvent systems to find one where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in solution or crystallize out separately. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most prevalent side reaction is over-iodination, which results in the formation of di-iodinated byproducts. The 4-amino group is an activating group, directing electrophilic substitution to the 5-position. However, under forcing conditions or with an excess of the iodinating agent, a second iodine atom can be introduced at other positions on the pyrimidine ring.
Q2: Which iodinating agent is preferred for this synthesis, N-Iodosuccinimide (NIS) or an Iodine/Oxidant system?
A2: Both NIS and iodine/oxidant systems can be effective.
-
N-Iodosuccinimide (NIS) is often preferred due to its ease of handling as a solid and milder reaction conditions. It can be activated with a catalytic amount of acid for less reactive substrates.[3][4][5]
-
Iodine with an oxidant (e.g., AgNO₃, HIO₃) is a more classical approach. This method generates the electrophilic iodine species in situ. While effective, it can sometimes lead to harsher reaction conditions and the formation of inorganic byproducts that need to be removed during workup.[1][2]
The choice often depends on the specific substrate, desired reaction conditions (e.g., solvent, temperature), and the scale of the reaction.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, the desired product, and any byproducts. The spots can be visualized under UV light.
-
LC-MS: This technique provides more detailed information, allowing for the identification of the masses of the starting material, product, and any impurities, which can help in identifying side products like di-iodinated species.
Q4: What are the expected spectral data for this compound?
A4: While specific spectral data can vary slightly based on the solvent and instrument used, here are the expected characteristics:
-
¹H NMR: You would expect to see signals corresponding to the protons on the pyrimidine ring and the amino group. The chemical shifts will be influenced by the electron-withdrawing iodine atom and the electron-donating amino group.
-
¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the pyrimidine ring. The carbon atom attached to the iodine will have a characteristic chemical shift.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₄H₄IN₃, MW: 221.00 g/mol ).[6]
Experimental Protocols
Protocol 1: Iodination using N-Iodosuccinimide (NIS)
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
4-Aminopyrimidine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Trifluoroacetic acid (TFA) (optional, catalytic amount)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopyrimidine (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (1.05 - 1.1 eq) portion-wise to the stirred solution. If the reaction is sluggish, a catalytic amount of TFA (0.1 eq) can be added.[3]
-
Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.
| Parameter | Typical Value/Range |
| Yield | 60-85% (highly dependent on conditions) |
| Purity | >95% after purification |
Protocol 2: Iodination using Iodine and Silver Nitrate
Materials:
-
4-Aminopyrimidine
-
Iodine (I₂)
-
Silver Nitrate (AgNO₃)
-
Ethanol
-
Water
-
Saturated aqueous sodium thiosulfate solution
-
Ammonium hydroxide solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 4-aminopyrimidine (1.0 eq) in ethanol.
-
In a separate flask, dissolve iodine (1.0 eq) and silver nitrate (1.0 eq) in a mixture of ethanol and water.
-
Add the iodine/silver nitrate solution dropwise to the stirred solution of 4-aminopyrimidine at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. A precipitate of silver iodide will form.
-
Once the reaction is complete, filter off the silver iodide precipitate and wash it with ethanol.
-
To the filtrate, add a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.
-
Concentrate the solution under reduced pressure to remove most of the ethanol.
-
Extract the aqueous residue with ethyl acetate. The product may also be precipitated by careful addition of ammonium hydroxide.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography or recrystallization.
| Parameter | Typical Value/Range |
| Yield | 50-70% (highly dependent on conditions)[1][2] |
| Purity | >95% after purification |
Visualizations
Reaction Pathway and Side Reaction
Caption: Main reaction pathway to this compound and the side reaction leading to a di-iodinated byproduct due to excess iodinating agent.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low or no yield in the synthesis of this compound.
References
- 1. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. benchchem.com [benchchem.com]
- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. CAS 91416-96-5 | this compound - Synblock [synblock.com]
Technical Support Center: Synthesis of 5-Iodopyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 5-Iodopyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound is resulting in a very low yield. What are the common causes?
Low yields in this synthesis can stem from several factors:
-
Suboptimal Iodinating Agent: The choice of iodinating agent and its activation are critical. Traditional methods using molecular iodine (I₂) alone often result in poor yields with aminopyrimidines. More effective reagents or combinations like N-Iodosuccinimide (NIS), Iodine/Silver Nitrate (I₂/AgNO₃), or Iodine Monochloride (ICl) are generally required.
-
Improper Reaction Conditions: Temperature, reaction time, and solvent play a crucial role. The reaction may require specific temperature control to proceed efficiently and minimize side reactions.
-
Moisture in the Reaction: The presence of water can lead to unwanted side reactions and reduce the efficacy of the iodinating agent. Ensuring anhydrous conditions is often necessary.
-
Incorrect Stoichiometry: The molar ratio of the starting material (4-aminopyrimidine) to the iodinating agent is a key parameter to optimize. An insufficient amount of the iodinating agent will lead to incomplete conversion, while a large excess might promote the formation of di-iodinated byproducts.
-
Side Reactions: The formation of byproducts, such as di-iodinated pyrimidines, can consume the starting material and reduce the yield of the desired product.
-
Product Loss During Work-up and Purification: The product may be lost during extraction, washing, or purification steps. The choice of solvents and techniques for these procedures is important.
Q2: Which iodinating agent is best for the synthesis of this compound?
Several iodinating agents can be used, each with its own advantages and disadvantages. The optimal choice may depend on the specific laboratory setup and desired purity.
-
Iodine and Silver Nitrate (I₂/AgNO₃): This combination is considered a "green" and efficient method, often providing high yields (70-98%) under mild, solvent-free conditions with short reaction times (20-30 minutes).[1]
-
Iodine Monochloride (ICl): This reagent can be effective, with reported yields of around 62% when used in acetic acid. However, ICl is corrosive and moisture-sensitive, requiring careful handling.
-
N-Iodosuccinimide (NIS): NIS is a mild and selective iodinating agent. It is often used for electron-rich aromatic and heteroaromatic compounds and can be a good alternative to harsher reagents.[1]
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (4-aminopyrimidine) on a TLC plate, you can observe the consumption of the starting material and the formation of the product. A suitable eluent system will show a clear separation between the starting material and the product spot.
Q4: What are the potential side products in this synthesis?
A common side product is the di-iodinated species, 2,5-diiodopyrimidin-4-amine. The formation of this byproduct can be minimized by carefully controlling the stoichiometry of the iodinating agent and the reaction time.
Q5: How can I purify the final product?
Purification of this compound can typically be achieved through:
-
Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is crucial. For amines, mixtures of polar and non-polar solvents are often effective. Some potential solvent systems to explore include ethanol/water, methanol/water, or ethyl acetate/hexane.[2]
-
Column Chromatography: For more difficult separations, silica gel column chromatography can be used. Given the amine functionality, tailing can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent. A common eluent system for amines is a gradient of methanol in dichloromethane.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective iodinating agent. | Consider using a more reactive iodinating system such as I₂/AgNO₃ or NIS. |
| Low reaction temperature. | Gradually increase the reaction temperature and monitor the progress by TLC. | |
| Presence of moisture. | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incorrect solvent. | Screen different solvents. For NIS, acetonitrile is a common choice. For ICl, acetic acid has been reported. The I₂/AgNO₃ method can be performed solvent-free. | |
| Formation of Multiple Spots on TLC (Byproducts) | Over-iodination (di-iodination). | Use a 1:1 or slightly higher molar ratio of the iodinating agent to 4-aminopyrimidine. Monitor the reaction closely and stop it once the starting material is consumed. |
| Decomposition of starting material or product. | Avoid excessively high temperatures or prolonged reaction times. | |
| Difficulty in Isolating the Product | Product is soluble in the work-up solvent. | Minimize the volume of washing solvents. If the product is in an organic layer, back-extract with a minimal amount of dilute acid to move the amine into the aqueous phase, then basify and re-extract into a fresh organic solvent. |
| Oiling out during recrystallization. | Ensure the correct solvent system is used. Try dissolving the crude product in a minimal amount of a good solvent and then slowly adding a poor solvent until turbidity is observed, followed by slow cooling. | |
| Product Tailing on Silica Gel Column | Interaction of the basic amine with acidic silica gel. | Add a small percentage (e.g., 0.5-1%) of triethylamine or ammonium hydroxide to the eluent system.[3] |
Experimental Protocols
Method 1: Iodination using Iodine and Silver Nitrate (I₂/AgNO₃)
This method is based on a green, solvent-free approach.[1]
Materials:
-
4-Aminopyrimidine
-
Iodine (I₂)
-
Silver Nitrate (AgNO₃)
-
Mortar and Pestle
-
Saturated sodium thiosulfate solution
-
Methanol
Procedure:
-
In a mortar, combine 4-aminopyrimidine (1.0 mmol), iodine (1.2 mmol), and silver nitrate (2.0 mmol).
-
Grind the mixture with a pestle for 20-30 minutes at room temperature. The reaction is often exothermic.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, add a saturated solution of sodium thiosulfate to quench any unreacted iodine.
-
Filter the solid product and wash with a small amount of cold methanol.
-
The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 70-98% | [1] |
| Reaction Time | 20-30 min | [1] |
| Temperature | Room Temperature | [1] |
Method 2: Iodination using Iodine Monochloride (ICl)
Materials:
-
4-Aminopyrimidine
-
Iodine Monochloride (ICl)
-
Glacial Acetic Acid
Procedure:
-
Dissolve 4-aminopyrimidine (1.0 mmol) in glacial acetic acid.
-
Add a solution of iodine monochloride (1.0 mmol) in glacial acetic acid dropwise to the solution of 4-aminopyrimidine.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If not, carefully neutralize the acetic acid with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | ~62% | Based on similar procedures |
| Temperature | Reflux | Based on similar procedures |
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: General experimental workflow for the synthesis of this compound.
References
improving the stability and storage of 5-Iodopyrimidin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and storage of 5-Iodopyrimidin-4-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its handling and use.
Troubleshooting Guide: Stability and Storage Issues
Users encountering unexpected results or signs of degradation when working with this compound can refer to the following table for potential causes and recommended solutions.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Discoloration of solid compound (e.g., turning yellow or brown) | 1. Photodegradation: Exposure to light can cause the breakdown of the compound, potentially leading to deiodination. 2. Oxidation: Reaction with atmospheric oxygen, which can be accelerated by light and temperature. 3. Thermal Degradation: Decomposition due to storage at elevated temperatures. | 1. Store the compound in an amber or opaque vial to protect it from light. 2. Store under an inert atmosphere (e.g., argon or nitrogen). 3. Ensure storage is in a freezer at or below -20°C as recommended by suppliers.[1] |
| Inconsistent analytical results (e.g., variable purity, unexpected peaks in HPLC) | 1. Degradation during handling: The compound may be degrading upon repeated warming to room temperature and exposure to air and light. 2. Hydrolysis: If the compound is in solution, the amino group may be susceptible to hydrolysis, especially under non-neutral pH conditions. 3. Contamination: The sample may be contaminated with impurities from solvents or other reagents. | 1. Aliquot the compound upon receipt to minimize freeze-thaw cycles. 2. Prepare solutions fresh for each experiment. If solutions must be stored, keep them at low temperatures and protected from light. 3. Use high-purity, degassed solvents for preparing solutions. |
| Poor solubility after storage | 1. Formation of less soluble degradation products. 2. Polymerization or aggregation induced by improper storage conditions. | 1. Confirm the purity of the compound using a suitable analytical method like HPLC. 2. If degradation is confirmed, procure a fresh batch of the compound and store it under the recommended conditions. |
| Loss of biological activity | 1. Chemical degradation: The active compound has degraded into inactive or less active substances. | 1. Perform a stability study to correlate the loss of activity with the appearance of degradation products. 2. Always use a freshly prepared solution from a properly stored solid for biological assays. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), under an inert atmosphere (argon or nitrogen), and in a freezer at temperatures of -20°C or lower.[1][2]
Q2: How should I handle the compound during weighing and preparation of solutions?
A2: To minimize degradation, it is recommended to allow the container to warm to room temperature in a desiccator before opening to prevent moisture condensation. Weigh the compound quickly and in a controlled environment with low light and humidity. For solution preparation, use high-purity, degassed solvents.
Q3: Are solutions of this compound stable?
A3: The stability of this compound in solution can be variable and depends on the solvent, pH, temperature, and light exposure. It is highly recommended to prepare solutions fresh before use. If short-term storage is necessary, store the solution at low temperatures (2-8°C or -20°C), protected from light, and for the shortest possible duration. A preliminary stability study in your chosen solvent is advisable.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation products have not been extensively reported in the literature, based on its chemical structure, potential degradation pathways include:
-
Photodegradation: The carbon-iodine bond is susceptible to cleavage upon exposure to light, which could lead to deiodination.
-
Hydrolysis: The exocyclic amino group could be susceptible to hydrolysis, particularly under acidic or basic conditions, potentially leading to the formation of the corresponding hydroxypyrimidine.
-
Oxidation: The electron-rich pyrimidine ring and the amino group can be sites of oxidation.
Q5: How can I check if my sample of this compound has degraded?
A5: The most reliable way to assess the purity and detect degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A suitable HPLC method should be able to separate the intact this compound from any potential degradation products. Comparing the chromatogram of a stored sample to that of a fresh, high-purity reference standard can reveal the presence of degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.
Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water and a suitable organic solvent (e.g., acetonitrile or methanol) for dissolving the compound.
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile:water 50:50).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate vials. Keep one set at room temperature and another at 60°C for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate vials. Store under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Store a sample of the solid compound and a sample of the stock solution in an oven at a set temperature (e.g., 60°C or 80°C) for a defined period.
-
Photodegradation: Expose a sample of the solid compound and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate polar and non-polar compounds. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (determine by UV scan).
-
Injection Volume: 10 µL
Method Development Strategy:
-
Analyze the unstressed this compound to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Optimize the mobile phase gradient to achieve good resolution between the parent peak and any degradation product peaks.
-
The method is considered "stability-indicating" if all degradation product peaks are baseline-separated from the main peak and from each other.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting flowchart for inconsistent results.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Catalyst Selection for Efficient Coupling with 5-Iodopyrimidin-4-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during cross-coupling reactions with 5-iodopyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity trends for cross-coupling reactions with halopyrimidines?
A1: The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength and the position of the halogen on the pyrimidine ring.
-
Influence of the Halogen: The general order of reactivity is I > Br > Cl > F.[1] This trend is inversely related to the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more favorable for heavier halogens.[1] Consequently, iodopyrimidines like this compound are the most reactive substrates, often enabling coupling at lower temperatures and with shorter reaction times.[1]
-
Influence of the Halogen Position: The position of the halogen on the electron-deficient pyrimidine ring also significantly impacts reactivity. The general order of reactivity is C4(6) > C2 > C5. The C4 and C6 positions are the most electron-deficient and, therefore, most susceptible to oxidative addition, while the C5 position is the least reactive.
Q2: My cross-coupling reaction with this compound is giving a low yield. What are the common causes and how can I troubleshoot this?
A2: Low yields in cross-coupling reactions with this compound can arise from several factors, often related to the presence of the amino group, which can interfere with the catalyst.
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the 4-amino group can coordinate to the palladium center, leading to catalyst inhibition or deactivation.
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings. In some cases, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can overcome partial inhibition. Using modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) can also provide a more active and stable catalytic species.
-
-
Suboptimal Base: The choice of base is critical and can significantly impact the reaction outcome.
-
Solution: Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective and compatible with a wider range of functional groups. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used, but care must be taken with base-sensitive functional groups.[2]
-
-
Side Reactions: Several side reactions can compete with the desired cross-coupling.
-
Homocoupling of Boronic Acid (in Suzuki reactions): This can be minimized by rigorously degassing the reaction mixture to remove oxygen.[3]
-
Protodeboronation (in Suzuki reactions): The replacement of the boronic acid group with a hydrogen atom can be circumvented by using more stable boronic esters (e.g., pinacol esters) or by using anhydrous reaction conditions.[4]
-
Dehalogenation: The replacement of the iodo group with a hydrogen atom can be minimized by ensuring solvents are not a source of hydrides and by optimizing the reaction time.[4]
-
Q3: Which cross-coupling reaction is best suited for my desired transformation with this compound?
A3: The choice of reaction depends on the desired bond to be formed and the substituent to be introduced.
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds by introducing aryl, heteroaryl, or vinyl groups using boronic acids or esters.
-
Buchwald-Hartwig Amination: The method of choice for forming carbon-nitrogen bonds with a wide range of primary and secondary amines.[3][5]
-
Sonogashira Coupling: Used for coupling with terminal alkynes to form C(sp)-C(sp²) bonds.[1]
-
Heck Coupling: Facilitates the formation of carbon-carbon bonds by coupling with alkenes.[6][7]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the use of a fresh catalyst or a pre-catalyst. For Pd(II) sources, the addition of phosphine ligands can facilitate the in-situ reduction. Rigorously degas all solvents and reagents to prevent catalyst oxidation. |
| Inappropriate Ligand | For electron-rich substrates like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be beneficial. Screen different ligands to find the optimal one for your specific substrate combination. |
| Incorrect Base | The base is crucial for the catalytic cycle. Ensure the chosen base is soluble in the reaction solvent. Common bases for Suzuki couplings include K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and nature of the base may need to be optimized. |
| Poor Solubility | Ensure all reaction components are adequately soluble in the chosen solvent system. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used. The ratio may need to be optimized. |
Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination
| Potential Cause | Recommended Solution |
| Amine Coordination | The 4-amino group of the substrate or the amine coupling partner can coordinate to the palladium center. Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) to create a sterically hindered environment around the metal, disfavoring inhibitory coordination. |
| Oxidative Degradation | Ensure the reaction is maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the phosphine ligands and the Pd(0) catalyst. |
| Formation of Inactive Pd Species | With aryl iodides, inactive palladium iodide dimers can sometimes form.[3] Using bidentate ligands like BINAP or DPPF can help prevent this.[3] |
Data Presentation: Catalyst Performance in Pyrimidine Coupling Reactions
The following tables summarize representative catalyst systems and conditions for various cross-coupling reactions with halopyrimidines. These should serve as a starting point for optimization with this compound.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Halopyrimidines
| Entry | Halopyrimidine | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Time (h) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 24 | 85 |
| 2 | 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | >15 | 90 |
| 3 | 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene | 18 | 95 |
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of Halo-heterocycles
| Entry | Halo-heterocycle | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Aniline | Pd₂(dba)₃ (1.5) | BINAP | NaOtBu | Toluene | 80 | 98 |
| 2 | 4-Chloropyridine | Morpholine | Pd(OAc)₂ (2) | XPhos | K₂CO₃ | t-BuOH | 100 | 92 |
| 3 | 5-Bromopyrimidine | Benzylamine | Pd₂(dba)₃ (2) | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 85 |
Table 3: Sonogashira Coupling of Halopyrimidines
| Entry | Halopyrimidine | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Iodouracil derivative | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | DMF | 60 | 88 |
| 2 | 5-Bromopyrimidine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | THF | RT | 95 |
| 3 | 2-Chloropyrimidine | 1-Heptyne | PdCl₂(dppf) (3) | CuI (6) | i-Pr₂NH | 1,4-Dioxane | 100 | 78 |
Table 4: Heck Coupling of Halopyrimidines
| Entry | Halopyrimidine | Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Iodouracil | n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ | Et₃N | DMF | 100 | 90 |
| 2 | 5-Bromopyrimidine | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ | NaOAc | DMA | 120 | 85 |
| 3 | 2-Chloropyrimidine | Ethyl acrylate | Pd₂(dba)₃ (1.5) | P(Cy)₃ | K₂CO₃ | NMP | 140 | 75 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and may require optimization for specific substrates.[8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This is a generalized procedure and may require optimization for specific substrates.[2]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.
-
Add this compound and the coupling amine to the mixture.
-
Seal the tube and heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
This is a generalized procedure and may require optimization for specific substrates.[9][10]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, used as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Stir the reaction at room temperature or heat to 40-80 °C, monitoring progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
General Procedure for Heck Coupling
This is a generalized procedure and may require optimization for specific substrates.[7][11]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate or styrene, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%)
-
Base (e.g., Et₃N or K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or NMP)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent, the base, and the alkene.
-
Seal the tube and heat the mixture to 100-140 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
Technical Support Center: 5-Iodopyrimidin-4-amine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing impurities in reactions involving 5-Iodopyrimidin-4-amine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue: Presence of a Higher Molecular Weight Impurity Detected by Mass Spectrometry
Question: My LC-MS analysis shows a significant peak with a mass corresponding to a di-iodinated product. What is the likely cause and how can I mitigate this?
Answer: The formation of a di-iodinated impurity is a common issue in the iodination of pyrimidine rings, especially under highly reactive conditions.
Potential Causes:
-
Excess Iodinating Reagent: Using a stoichiometric excess of the iodinating agent (e.g., N-iodosuccinimide (NIS) or iodine) can lead to over-iodination of the pyrimidine ring.
-
High Reaction Temperature: Elevated temperatures can increase the rate of the second iodination, favoring the formation of the di-iodinated byproduct.
-
Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the consumption of the starting material can provide more opportunity for di-iodination to occur.
Recommended Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of the iodinating reagent. It is recommended to use 1.0 to 1.1 equivalents of the iodinating agent.
-
Temperature Management: Maintain a lower reaction temperature. The optimal temperature will depend on the specific iodinating agent and solvent system, but starting at room temperature or below is advisable.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed.
Issue: Low Yield of this compound After Purification
Question: I am experiencing a significant loss of product during the purification step, resulting in a low overall yield. What are the potential reasons and how can I improve my recovery?
Answer: Low recovery can stem from several factors related to the purification method and the physicochemical properties of this compound.
Potential Causes:
-
Suboptimal Recrystallization Solvent: The chosen solvent for recrystallization may not have the ideal solubility profile, leading to either incomplete precipitation of the product or co-precipitation of impurities.
-
Product Loss During Chromatography: If using column chromatography, the product might be adsorbing irreversibly to the stationary phase, or the chosen solvent system may not be optimal for elution.
-
Degradation During Workup: this compound may be sensitive to pH extremes or prolonged exposure to certain conditions during the aqueous workup.
Recommended Solutions:
-
Recrystallization Solvent Screening: Perform a small-scale solvent screen to identify the best solvent or solvent mixture for recrystallization. Ideal solvents will dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Chromatography Optimization: If using column chromatography, try different stationary phases (e.g., alumina instead of silica gel) or modify the mobile phase with a small amount of a basic additive like triethylamine to reduce tailing and improve recovery.
-
Mild Workup Conditions: Use mild acids and bases during the workup and minimize the time the product is in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the synthesis of this compound?
A1: Based on common synthetic routes, the following impurities are frequently encountered:
-
Unreacted Starting Material: Residual 4-aminopyrimidine.
-
Over-iodinated Products: Primarily 2,5-diiodopyrimidin-4-amine.
-
Hydrolysis Products: If the reaction is performed in the presence of water, hydrolysis of the amine or iodo group may occur, though this is generally less common under standard iodination conditions.
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., DMF, acetonitrile, ethyl acetate).
-
Reagent-derived Impurities: Byproducts from the iodinating reagent (e.g., succinimide from N-iodosuccinimide).
Q2: What are the recommended storage conditions for this compound to prevent degradation?
A2: To ensure the stability of this compound, it should be stored in a cool, dark, and dry place. A freezer at -20°C is ideal for long-term storage. The container should be tightly sealed to protect it from moisture and air, as aromatic amines can be susceptible to oxidation over time.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity | Typical Recovery | Advantages | Disadvantages |
| Recrystallization | >98% | 70-85% | Cost-effective, scalable | Can be time-consuming, requires solvent screening |
| Column Chromatography | >99% | 60-80% | High purity achievable | More expensive, can be labor-intensive |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure for the iodination of 4-aminopyrimidine.
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminopyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Reagent Addition: Add N-iodosuccinimide (NIS) (1.05 eq) portion-wise to the solution at room temperature while stirring.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the starting material is consumed, pour the reaction mixture into a solution of sodium thiosulfate to quench any remaining NIS.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.
-
Washing: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent (e.g., ethanol/water mixture) in which the crude this compound has high solubility at elevated temperatures and low solubility at room temperature.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general HPLC method that can be adapted for the analysis of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Visualizations
Technical Support Center: Solvent Effects on the Reactivity of 5-Iodopyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 5-Iodopyrimidin-4-amine. The following sections address common issues related to solvent effects on Suzuki-Miyaura coupling, Heck reaction, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general considerations for choosing a solvent for cross-coupling reactions with this compound?
A1: The choice of solvent is critical and can significantly impact reaction rate, yield, and side product formation. Key considerations include:
-
Solubility: The solvent must dissolve the reactants, catalyst, and base to a sufficient extent. For instance, in Buchwald-Hartwig aminations, toluene and 1,4-dioxane are common choices due to their ability to dissolve many organic reagents.
-
Polarity: Solvent polarity can influence the stability of intermediates in the catalytic cycle. Polar aprotic solvents like DMF and acetonitrile can sometimes accelerate reactions but may also promote side reactions. In some Suzuki-Miyaura couplings, polar solvents can influence the selectivity of the reaction.
-
Boiling Point: The reaction temperature is a crucial parameter, and the solvent's boiling point must be appropriate for the desired reaction temperature. Higher temperatures can sometimes overcome activation energy barriers but may also lead to degradation of reactants or products.
-
Coordinating Ability: Some solvents, like nitriles, can coordinate to the metal center of the catalyst, potentially inhibiting its activity.
Q2: How does the reactivity of the C-I bond in this compound compare to other halopyrimidines?
A2: The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl > F. This trend is inversely related to the carbon-halogen bond strength. Consequently, the C-I bond in this compound is the most reactive among the corresponding halopyrimidines, readily undergoing oxidative addition to the palladium catalyst, which is often the rate-determining step.
Q3: What are common side reactions to watch out for when working with this compound in cross-coupling reactions?
A3: Common side reactions include:
-
Hydrodehalogenation: Replacement of the iodine atom with a hydrogen atom. This can be more prevalent at higher temperatures and with certain bases.
-
Homocoupling: The coupling of two molecules of the starting material or the boronic acid (in Suzuki reactions). This can be minimized by ensuring an oxygen-free environment and using appropriate ligands.
-
Protodeboronation: In Suzuki reactions, the boronic acid can be hydrolyzed back to the corresponding arene. Using less harsh reaction conditions or more stable boronate esters can mitigate this.
-
Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or by the formation of inactive palladium species. Using high-purity reagents and solvents, and sometimes adding ligands, can help maintain catalyst activity.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no conversion to the desired 5-aryl-pyrimidin-4-amine.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper storage under an inert atmosphere. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. |
| Inappropriate Solvent | Screen a range of solvents with varying polarities. For similar substrates, 1,4-dioxane has been shown to be effective. A mixture of an organic solvent and water is often necessary. |
| Suboptimal Base | The choice of base is crucial. Inorganic bases like K3PO4, K2CO3, or Cs2CO3 are commonly used. The strength and solubility of the base can impact the reaction rate. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times. |
| Poor Quality of Boronic Acid | Use high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester). |
Quantitative Data for Suzuki-Miyaura Coupling of a 5-Halopyrimidine Derivative
The following data is for the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with an arylboronic acid and should be considered as a representative guide for optimizing reactions with this compound.
| Entry | Solvent | Base | Yield (%)[1] |
| 1 | Dry Toluene | K3PO4 | 40 |
| 2 | Acetonitrile | K3PO4 | 36 |
| 3 | 1,4-Dioxane | K3PO4 | 60 |
| 4 | 1,4-Dioxane | K3PO4 | 15 |
| 5 | DMF | K3PO4 | 20 |
Heck Reaction
Issue: Low yield of the 5-alkenyl-pyrimidin-4-amine product.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Pd(OAc)2 is a common precatalyst. |
| Base Selection | Organic bases like triethylamine (Et3N) or inorganic bases such as NaOAc or K2CO3 are often used. The base's strength and steric hindrance can be important. |
| Solvent Choice | Polar aprotic solvents like DMF or NMP are commonly used. The choice of solvent can significantly affect the reaction rate. |
| Olefin Reactivity | Electron-deficient olefins (e.g., acrylates) are generally more reactive. For less reactive olefins, higher temperatures or more active catalyst systems may be needed. |
| Stereoselectivity Issues | The Heck reaction typically favors the formation of the trans-isomer. The choice of ligand and reaction conditions can influence stereoselectivity. |
Quantitative Data for a Model Heck Reaction
The following data is for the Heck reaction of iodobenzene and styrene and serves as a general reference for solvent effects.
| Entry | Solvent | Base | Yield (%) |
| 1 | DMF | Et3N | High |
| 2 | NMP | Et3N | High |
| 3 | Acetonitrile | Et3N | Moderate |
| 4 | Toluene | Et3N | Low |
Buchwald-Hartwig Amination
Issue: Inefficient C-N bond formation.
| Potential Cause | Troubleshooting Steps |
| Ligand Choice | The choice of phosphine ligand is critical. Bulky, electron-rich ligands often give the best results. Screen different ligands for your specific amine. |
| Base Compatibility | Strong, non-nucleophilic bases like NaOtBu or LHMDS are often used. For base-sensitive substrates, weaker bases like Cs2CO3 or K3PO4 can be employed, though this may require higher temperatures. |
| Solvent Effects | Toluene and 1,4-dioxane are common and effective solvents. THF can also be used but may result in lower yields.[2] Aprotic polar solvents like DMF can sometimes lead to side reactions.[1] |
| Catalyst Inhibition by Iodide | Aryl iodides can sometimes be challenging substrates in Buchwald-Hartwig aminations due to the inhibitory effect of the generated iodide. Using bidentate ligands like BINAP or DPPF may help prevent the formation of inactive palladium iodide dimers.[3] |
Quantitative Data for Buchwald-Hartwig Amination of a Bromo-heterocycle
This data for a bromo-heterocycle provides a starting point for optimizing the amination of this compound.
| Entry | Solvent | Base | Yield (%) |
| 1 | Toluene | NaOtBu | High |
| 2 | 1,4-Dioxane | NaOtBu | High |
| 3 | THF | NaOtBu | Moderate |
| 4 | Toluene | Cs2CO3 | Moderate (may require higher temp.) |
Nucleophilic Aromatic Substitution (SNAr)
Issue: Low conversion or formation of side products.
| Potential Cause | Troubleshooting Steps |
| Insufficient Ring Activation | The pyrimidine ring is electron-deficient, which facilitates SNAr. However, the reactivity can be influenced by other substituents. The 5-position is generally the least activated on the pyrimidine ring. |
| Weak Nucleophile | If the nucleophile is weak, consider using a stronger base to deprotonate it or increasing the reaction temperature. |
| Inappropriate Solvent | Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they can solvate the nucleophile and facilitate the reaction. Protic solvents can solvate the nucleophile and reduce its reactivity. |
| Side Reactions with Solvent | If using a nucleophilic solvent (e.g., an alcohol), it may compete with the intended nucleophile, especially at higher temperatures. Consider using a non-nucleophilic solvent. |
General Solvent Recommendations for SNAr
| Solvent Class | Examples | Suitability |
| Polar Aprotic | DMF, DMSO, THF, Acetonitrile | Generally good, promotes reaction rate. |
| Aprotic Non-polar | Toluene, Dioxane | Can be used, but may result in slower reactions. |
| Protic | Alcohols, Water | Can be used, but may lead to solvolysis and reduced nucleophilicity of the amine. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K3PO4, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv.).
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
General Protocol for Heck Reaction
-
In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)2, 0.02 equiv.), and a ligand if necessary (e.g., PPh3, 0.04 equiv.).
-
Add the base (e.g., Et3N, 2.0 equiv.) and the solvent (e.g., DMF).
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction to the desired temperature (e.g., 100-140 °C) and stir.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water to remove the base and salts.
-
Dry the organic phase, concentrate, and purify by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd2(dba)3, 0.01-0.02 equiv. Pd) and the phosphine ligand (0.02-0.04 equiv.).
-
Seal the tube, then evacuate and backfill with an inert gas three times.
-
Add this compound (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOtBu, 1.4 equiv.), and the anhydrous solvent (e.g., toluene).
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of this compound (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF or DMSO), add the amine nucleophile (1.1-1.5 equiv.).
-
If the amine is used as its salt, add a non-nucleophilic base (e.g., DIPEA or Et3N, 1.5-2.0 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, cool the reaction mixture and perform an aqueous workup to remove salts and residual base.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic phase, concentrate, and purify the crude product.
Visualizations
References
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Cross-Coupling Reactions of 5-Iodopyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-iodopyrimidin-4-amine in palladium-catalyzed cross-coupling reactions. The inherent challenges of this substrate, namely catalyst inhibition by the amine and pyrimidine nitrogen atoms, are addressed with practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with this compound consistently failing or giving low yields?
A1: The primary challenge with this compound is catalyst inhibition. The lone pairs of electrons on the exocyclic amine and the pyrimidine ring nitrogens can coordinate strongly with the palladium catalyst, forming inactive or less active complexes. This "poisoning" of the catalyst can halt the catalytic cycle and lead to low or no product formation.[1][2]
Q2: What is the most common strategy to overcome catalyst inhibition by the amine group?
A2: The most common and often most effective strategy is to protect the exocyclic amine group.[3] This modification reduces the nucleophilicity and coordinating ability of the amine, preventing it from interfering with the palladium catalyst. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its ease of installation and removal under conditions that are often compatible with the cross-coupling products.[4][5]
Q3: Are there alternatives to using a protecting group?
A3: Yes, several strategies can be employed to perform cross-coupling reactions on the unprotected amine:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) can sterically shield the palladium center and disfavor coordination with the amine.[2]
-
Catalyst Choice: Using pre-formed palladium catalysts can sometimes be more effective than generating the active catalyst in situ.
-
Slow Addition: Adding the this compound slowly to the reaction mixture can help maintain a low concentration of the inhibiting substrate, allowing the catalytic cycle to proceed.[2]
-
Reaction Conditions: Optimization of the base, solvent, and temperature is crucial. For instance, in Sonogashira couplings, the choice of amine base and the potential for copper-free conditions can be critical.[6]
Q4: Which protecting group is best for this compound?
A4: The choice of protecting group depends on the planned reaction conditions and the stability of the final product.
-
Boc (tert-butyloxycarbonyl): This is often the first choice. It is stable to the basic conditions of many cross-coupling reactions and can be removed with acid (e.g., trifluoroacetic acid).[4][5]
-
Nosyl (2-nitrobenzenesulfonyl): This group can also be effective and is removed under mild conditions with a thiol and a base, which can be advantageous if your product is acid-sensitive.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst inhibition by the unprotected amine or pyrimidine nitrogens. | 1. Protect the amine group with Boc or another suitable protecting group. 2. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos). 3. Use a pre-formed palladium catalyst. |
| Inactive catalyst. | 1. Ensure the palladium source is of high quality. 2. If using a Pd(II) source, ensure in situ reduction to Pd(0) is occurring. 3. Thoroughly degas the reaction mixture to prevent catalyst oxidation.[2] | |
| Suboptimal reaction conditions. | 1. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 2. Screen different solvents (e.g., dioxane, THF, DMF, toluene, often with water).[2] 3. Optimize the reaction temperature; higher temperatures may be required, but can also lead to catalyst decomposition. | |
| Formation of Side Products (e.g., Homocoupling) | Presence of oxygen promoting homocoupling of boronic acids or alkynes (Glaser coupling). | 1. Thoroughly degas all solvents and reagents and maintain a positive pressure of inert gas. 2. For Sonogashira coupling, consider using copper-free conditions. |
| Protodeboronation of the boronic acid (in Suzuki coupling). | 1. Use anhydrous conditions if possible. 2. Use a less nucleophilic base. | |
| Difficulty in Product Purification | Tailing of polar products on silica gel. | 1. Use a gradient elution during column chromatography. 2. Consider a different stationary phase (e.g., alumina) or reverse-phase chromatography. |
Data Presentation
Table 1: Comparison of Protecting Groups for Amines
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
| Boc | (Boc)₂O, base (e.g., NEt₃, DMAP), solvent (e.g., THF, DCM)[4][5] | Strong acid (e.g., TFA, HCl in dioxane)[4][5] | Stable to base, hydrogenolysis. Acid labile. |
| Nosyl | Nosyl chloride, base (e.g., pyridine), solvent (e.g., DCM) | Thiol (e.g., thiophenol) and base (e.g., K₂CO₃)[7] | Stable to acid. Cleaved by nucleophiles. |
Table 2: Representative Conditions for Cross-Coupling of Halogenated Aminopyrimidines
| Reaction | Halopyrimidine | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Sonogashira | 5-Bromo-2,4-diaminopyrimidine | 1-Hexyne | PdCl₂(dppf)·CH₂Cl₂ / CuI | Et₃N | THF | 60 | 90 | [8] |
| Suzuki | 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | Phenylboronic acid | XPhosPdG3 / XPhos | K₂CO₃ | Dioxane | 120 (MW) | 85 | [9] |
| Buchwald-Hartwig | 4-Iodopyrazole (Trityl protected) | Morpholine | Pd(dba)₂ / tBuDavePhos | KOtBu | Xylene | 90-120 | (Not specified) | [4] |
Experimental Protocols
Protocol 1: Boc Protection of this compound
This protocol is a general procedure and may require optimization.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (NEt₃) or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous THF.
-
Add triethylamine (1.5 equiv) or a catalytic amount of DMAP (0.1 equiv).
-
Add di-tert-butyl dicarbonate (1.2 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected product.
Protocol 2: Sonogashira Coupling of N-Boc-5-Iodopyrimidin-4-amine
This protocol is adapted from a procedure for a similar substrate, 5-bromopyrimidine.[6]
Materials:
-
N-Boc-5-Iodopyrimidin-4-amine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add N-Boc-5-iodopyrimidin-4-amine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature or heat to 60 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Suzuki-Miyaura Coupling of N-Boc-5-Iodopyrimidin-4-amine
This is a general protocol for Suzuki coupling of heteroaryl halides and may require optimization.
Materials:
-
N-Boc-5-Iodopyrimidin-4-amine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
In a reaction vessel, combine N-Boc-5-iodopyrimidin-4-amine, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 4: Boc Deprotection
Materials:
-
N-Boc protected pyrimidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected compound in DCM.
-
Add trifluoroacetic acid (5-10 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer, and concentrate to obtain the deprotected amine.
Visualizations
Caption: Workflow for Boc protection of this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Isolation and Purification of 5-Iodopyrimidin-4-amine
Welcome to the technical support center for the workup and purification of 5-Iodopyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for obtaining this compound in high purity.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 4-aminopyrimidine, residual iodinating reagents (e.g., N-iodosuccinimide or iodine), and potential side-products like di-iodinated pyrimidines. Depending on the synthetic route, byproducts from the decomposition of reagents or solvent adducts may also be present.
Q2: My crude product is a dark oil or sticky solid. How can I handle this?
A2: Oiling out or obtaining a sticky solid can be due to the presence of residual solvent or impurities that lower the melting point. Try triturating the crude material with a non-polar solvent like hexanes or diethyl ether to induce solidification and remove some non-polar impurities. If that fails, dissolving the material in a minimal amount of a suitable solvent and precipitating it by adding a non-solvent can be effective.
Q3: I am having difficulty removing a very polar, colored impurity. What do you suggest?
A3: Colored impurities are common in iodination reactions. If the impurity is polar, it may adhere strongly to silica gel. Running a column with a more polar eluent system might help. Alternatively, a wash with a dilute aqueous solution of sodium thiosulfate can sometimes help to remove residual iodine, which can contribute to color. If the impurity persists, treatment with activated carbon during recrystallization can be effective in adsorbing colored byproducts.
Q4: My recrystallization attempt resulted in very poor recovery. What are the likely causes?
A4: Poor recovery during recrystallization can be due to several factors:
-
Using too much solvent: Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.
-
The compound is too soluble in the chosen solvent at room temperature: A good recrystallization solvent should have high solubility at elevated temperatures and low solubility at room temperature.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of fine crystals that are difficult to filter or can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation.
Q5: Can I use acid-base extraction to purify this compound?
A5: Yes, as an amine, this compound can be purified using acid-base extraction. The basic amino group can be protonated with a dilute acid (e.g., 1 M HCl) to bring the compound into the aqueous phase, leaving non-basic organic impurities behind in the organic layer. Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH) will precipitate the purified amine, which can then be extracted with an organic solvent. This method is particularly useful for removing non-basic impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Oiling out instead of crystallization | The boiling point of the solvent is higher than the melting point of the solute. The solute is too soluble in the chosen solvent. Impurities are preventing crystal lattice formation. | Choose a solvent with a lower boiling point. Use a solvent system where the compound is less soluble. Try adding a co-solvent (anti-solvent) to reduce solubility. |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent was used). The compound is highly soluble in the solvent even at low temperatures. | Concentrate the solution by evaporating some of the solvent. Add a seed crystal of the pure compound. Scratch the inside of the flask with a glass rod at the solvent line. |
| Crystals are very fine or powdery | The solution was cooled too rapidly. | Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. |
| Product is still impure after recrystallization | The chosen solvent did not effectively differentiate between the product and the impurity. Impurities were trapped within the crystals due to rapid crystallization. | Perform a second recrystallization with a different solvent system. Ensure slow cooling to allow for selective crystallization. |
Troubleshooting Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Compound streaks on the TLC plate and column | The compound is too polar for the eluent. The compound is interacting strongly with the acidic silica gel. | Increase the polarity of the eluent. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the silica gel. |
| Poor separation of product and impurities | The eluent system is not optimal. The column was not packed properly. The column was overloaded with the sample. | Systematically screen different solvent systems using TLC to find an eluent that provides good separation (aim for an Rf of 0.2-0.4 for the desired compound). Ensure the column is packed uniformly without any cracks or channels. Load an appropriate amount of sample for the column size (typically 1-5% of the silica gel weight). |
| Compound does not elute from the column | The eluent is not polar enough. The compound has irreversibly adsorbed to the silica gel. | Gradually increase the polarity of the eluent. If the compound is still retained, consider using a more polar solvent like methanol. For very polar basic compounds, using alumina (basic or neutral) as the stationary phase can be a better alternative to silica gel. |
| Colored impurities co-elute with the product | The colored impurity has a similar polarity to the product in the chosen eluent. | Try a different solvent system. If the colored impurity is due to residual iodine, a pre-column wash of the crude material with sodium thiosulfate solution might be effective. |
Experimental Protocols
General Workup Procedure
A typical workup procedure following the synthesis of this compound involves quenching the reaction, followed by extraction and washing.
-
Quenching: The reaction mixture is cooled to room temperature and poured into a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extraction: The aqueous mixture is extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane to ensure all the product is transferred to the organic phase.
-
Washing: The combined organic extracts are washed with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine to remove excess water.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Recrystallization Protocol
Recrystallization is an effective method for purifying solid this compound.
-
Solvent Selection: Based on solubility data, a suitable solvent or solvent pair should be chosen. For aminopyrimidines, polar solvents like ethanol, isopropanol, or acetonitrile, or mixtures with water can be effective.
-
Dissolution: The crude solid is placed in an Erlenmeyer flask, and a minimal amount of the hot recrystallization solvent is added until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, the hot solution is filtered through a pre-heated funnel with fluted filter paper.
-
Crystallization: The clear solution is allowed to cool slowly to room temperature. Crystal formation should be observed. The flask can then be placed in an ice bath to maximize the yield.
-
Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
Flash Column Chromatography Protocol
For separating closely related impurities, flash column chromatography is a powerful technique.
-
Stationary Phase: Silica gel is commonly used. For basic compounds like this compound, deactivating the silica gel by pre-treating with a triethylamine-containing eluent can prevent streaking.
-
Eluent Selection: A suitable eluent system is determined by thin-layer chromatography (TLC). A common starting point for aminopyrimidines is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. A typical eluent system could be a gradient of 0-10% methanol in dichloromethane.
-
Column Packing: The column is packed with a slurry of silica gel in the initial, less polar eluent.
-
Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a stronger solvent and loaded onto the top of the column. For better separation, dry loading (adsorbing the compound onto a small amount of silica gel before loading) is recommended.
-
Elution: The eluent is passed through the column under positive pressure. The polarity of the eluent is gradually increased to elute the compounds based on their polarity.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Concentration: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Quantitative Data Summary
The following table provides typical data ranges that can be expected during the purification of this compound. These values are illustrative and can vary depending on the specific experimental conditions and the purity of the starting material.
| Parameter | Recrystallization | Column Chromatography | Acid-Base Extraction |
| Typical Starting Purity | 70-90% | 50-85% | 40-70% |
| Typical Final Purity | >98% | >99% | 80-95% |
| Typical Yield | 60-85% | 50-80% | >90% |
| Common Solvents/Eluents | Ethanol, Isopropanol, Acetonitrile/Water | Dichloromethane/Methanol gradient, Ethyl Acetate/Hexanes gradient | Dichloromethane, Ethyl Acetate |
| Typical Rf (5% MeOH in DCM) | - | 0.3 - 0.5 | - |
Visualizations
General Purification Workflow
The following diagram illustrates a general workflow for the isolation and purification of this compound.
Caption: A typical purification workflow for this compound.
Troubleshooting Logic for Poor Recrystallization Yield
This diagram outlines the decision-making process when troubleshooting a low yield in recrystallization.
Caption: Troubleshooting logic for low recrystallization yield.
Role in Medicinal Chemistry: Kinase Inhibition Pathway
This compound and its derivatives are often investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways. Dysregulation of these pathways is a hallmark of diseases like cancer. The diagram below illustrates a simplified, hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor.
Caption: A simplified signaling pathway showing the potential role of a this compound derivative as a kinase inhibitor.
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Iodopyrimidin-4-amine and 5-Bromopyrimidin-4-amine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrimidine core is a fundamental aspect of modern medicinal chemistry. As versatile building blocks, halopyrimidines are crucial for the synthesis of a vast array of bioactive molecules. The choice of the halogen atom on the pyrimidine ring significantly influences the substrate's reactivity in palladium-catalyzed cross-coupling reactions, which are instrumental in forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides an objective comparison of the performance of 5-iodopyrimidin-4-amine and 5-bromopyrimidin-4-amine in three key cross-coupling methodologies: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This comparison is supported by experimental data from the literature to aid in the strategic design of synthetic routes.
General Reactivity Trends
In palladium-catalyzed cross-coupling reactions, the reactivity of the halide is predominantly governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy. The weaker carbon-iodine bond in this compound facilitates a more facile oxidative addition of the palladium catalyst, which is often the rate-determining step in the catalytic cycle.[2] Consequently, iodopyrimidines are typically the most reactive substrates, often enabling reactions to proceed at lower temperatures and with shorter reaction times compared to their bromo counterparts.[3]
The position of the halogen on the electron-deficient pyrimidine ring also plays a role in its reactivity. The general order of reactivity for different positions on the pyrimidine ring is C4(6) > C2 > C5.[4] The C5 position, being the least electron-deficient, is generally the least reactive site for cross-coupling reactions.
Quantitative Comparison of Reactivity in Cross-Coupling Reactions
While a direct, side-by-side comparison of this compound and 5-bromopyrimidin-4-amine under identical cross-coupling conditions is not extensively documented, the following tables summarize representative experimental data for these or structurally similar substrates. This data provides valuable insights into the expected reactivity and optimal conditions for each compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organic halide and an organoboron compound.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 94 | [5] |
| 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 90 | [5] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane | 70-80 | - | 60 | [6] |
| 5-Iodo-2'-deoxycytidine | 3-Methoxyphenyl boronic acid | - | - | - | - | 0.5 | 90 | [7] |
Note: Data for this compound in Suzuki coupling is limited; the example shown is for a related iodinated pyrimidine nucleoside to illustrate the potential for high reactivity.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds by coupling an aryl halide with an amine.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoindole | Aniline | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 | [8] |
| 5-Bromoindole | Morpholine | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu (1.4) | Toluene | 100 | 18 | 98 | [8] |
| 4-Iodopyrazole derivative | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu (2.0) | Xylene | 120 | - | 67 | [9] |
| 4-Iodoanisole | Aniline | - | - | - | - | - | - | 41 | [10] |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Diamino-5-bromopyrimidine derivative | 1-Hexyne | PdCl₂(dppf)·CH₂Cl₂ (2) | CuI (1.7) | Et₃N (1.5) | THF | 60 | 20 | 90 | [11] |
| 2-Benzyloxy-5-iodopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 4 | 92 | [4] |
| 4-Iodotoluene | Phenylacetylene | Pd on alumina (5) | Cu₂O on alumina (0.1) | - | THF-DMA (9:1) | 75 | - | - | [12] |
Note: One study noted that while analogous diaminopyrimidine iodides had a faster initial reaction rate in Sonogashira coupling, they failed to go to completion under the same conditions as the bromide, possibly due to inhibition by the triethylammonium iodide salt formed.[11]
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and coupling partners.
General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the halopyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).[5]
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[5]
-
Stir the reaction mixture at a temperature ranging from 85-95°C for the bromo derivative, while a lower temperature may be sufficient for the iodo derivative.[1][5]
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 8 mol%).[8]
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of the inert gas, add the halopyrimidine (1.0 equiv), the amine (1.2 equiv), and a base (e.g., NaOtBu, 1.4 equiv).[8]
-
Add an anhydrous, degassed solvent such as toluene via syringe.[8]
-
Stir the reaction mixture at a temperature between 80-100°C.[13]
-
Monitor the reaction's progress.
-
Once complete, cool the mixture, quench with water, and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.[13]
General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add the halopyrimidine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%), and copper(I) iodide (1.7 mol%).[11]
-
Add an anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine, 1.5 equiv).[11]
-
Add the terminal alkyne (1.5 equiv) to the mixture.[11]
-
Stir the reaction at a suitable temperature (e.g., 60°C for the bromo derivative, potentially room temperature for the iodo derivative) until the starting material is consumed.[4][11]
-
Upon completion, cool the reaction, filter through a pad of celite, and wash with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.[11]
Visualization of Experimental Workflow and Catalytic Cycles
The following diagrams illustrate a generalized workflow for comparing the reactivity of the two substrates and the fundamental catalytic cycles for the discussed cross-coupling reactions.
Caption: A generalized workflow for the comparative analysis of cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
Navigating the Synthesis of 5-Iodopyrimidin-4-amine: A Comparative Guide to Synthetic Routes
For researchers and professionals in the field of medicinal chemistry and drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 5-Iodopyrimidin-4-amine is a valuable building block in the synthesis of a variety of bioactive molecules. This guide provides a comparative analysis of alternative synthetic routes to this important intermediate, focusing on reaction efficiency, reagent accessibility, and procedural complexity, supported by available experimental data.
Comparison of Synthetic Efficacies
The choice of a synthetic pathway is often a balance between yield, purity, cost, and ease of execution. The following table summarizes the key quantitative metrics for the described synthetic pathways to this compound and its derivatives.
| Parameter | Route 1: Direct Iodination | Route 2: From 2,4-Dichloropyrimidine Precursor | Route 3: From Protected 2,4-Diaminopyrimidine | Route 4: Halogen Exchange (Finkelstein Reaction) |
| Starting Material | Pyrimidin-4-amine | 2-Benzylthiopyrimidine or 2,4,5-Trichloropyrimidine | 2,4-Diamino-6-hydroxypyrimidine | 5-Bromopyrimidin-4-amine or 5-Chloropyrimidin-4-amine |
| Key Reagents | I₂, AgNO₃ or Hg(OAc)₂, I₂ | POCl₃, Various Amines, N-Iodosuccinimide | POCl₃, NaH, N-Iodosuccinimide, Suzuki coupling reagents | NaI, Cu(I) catalyst |
| Reaction Time | 20-30 minutes (solvent-free)[1] | Multi-step, variable | Multi-step, variable | Not specified |
| Reported Yield | 70-98%[1] | Chlorination: 80%; Amination: 40-75%[2] | Iodination: 96-98%[3] | Less common for this system[4] |
| Purification Method | Not specified in detail | Crystallization, Column Chromatography | Column Chromatography[3] | Not specified |
Visualizing the Synthetic Pathways
The following diagrams, rendered in the DOT language, illustrate the logical flow of the discussed synthetic strategies.
Caption: Alternative synthetic routes to this compound.
Experimental Protocols
Route 1: Direct Iodination of Pyrimidines
This method offers an environmentally friendly approach to the iodination of pyrimidine derivatives.[1]
Materials:
-
Pyrimidine substrate
-
Iodine (I₂)
-
Silver nitrate (AgNO₃)
Procedure:
-
In a mortar, grind the pyrimidine substrate with iodine and silver nitrate.
-
The reaction is typically carried out under solvent-free conditions at room temperature.
-
The reaction progress can be monitored by TLC.
-
Reaction times are relatively short, ranging from 20 to 30 minutes.[1]
-
Upon completion, the product can be isolated and purified. Yields for this method are reported to be high, between 70-98%.[1]
An older method involves the use of mercuric acetate.[5]
Materials:
-
2-Aminopyrimidine
-
Mercuric acetate
-
Elemental iodine
-
Dioxane
-
Potassium iodide solution
Procedure:
-
Heat the aminopyrimidine with mercuric acetate and elemental iodine in a solvent like dioxane.
-
After heating for about an hour, pour the mixture into an aqueous potassium iodide solution.
-
Extract the product with a suitable organic solvent (e.g., ethylene dichloride).
-
Wash the combined organic extracts, decolorize with charcoal, and evaporate to dryness.
-
Recrystallize the product from alcohol. A 60% yield was reported for 2-amino-5-iodopyridine using this method.[5]
Route 2: Multi-step Synthesis from 2-Benzylthiopyrimidine
This route involves the synthesis of a 4-chloro-5-iodo intermediate followed by amination.[2][6][7]
Step 1: Iodination of 2-Benzylthiopyrimidine
-
2-Benzylthiopyrimidine is iodinated in the presence of a base to yield 5-iodo-2-benzylthiopyrimidine.[2][6][7]
Step 2: Chlorination of 5-Iodo-2-benzylthiopyrimidine
-
The iodinated intermediate is treated with excess phosphorus oxychloride (POCl₃) to furnish 4-chloro-5-iodo-2-benzylthiopyrimidine. A yield of 80% has been reported for this step.[2]
Step 3: Amination
-
The 4-chloro-5-iodo-2-benzylthiopyrimidine is then reacted with various substituted aromatic amines, 2-aminopyridine, or hydrazine hydrate to yield the corresponding 4-amino-5-iodo-2-benzylthiopyrimidines. Yields for this final step range from 40-75%.[2]
Route 3: Multi-step Synthesis from 2,4-Diamino-6-hydroxypyrimidine
This pathway involves several steps starting from a readily available precursor.[3]
Step 1: Chlorination
-
2,4-Diamino-6-hydroxypyrimidine is treated with phosphorus oxychloride to generate 2,4-diamino-6-chloropyrimidine.
Step 2: Nucleophilic Substitution and Protection
-
The chloro group is displaced by a nucleophile, and protecting groups are introduced as needed.
Step 3: Iodination
-
The 5-position of the pyrimidine ring is iodinated using N-iodosuccinimide in dry acetonitrile. This step is reported to have very high yields of 96-98%.[3]
Step 4: Suzuki Coupling and Deprotection
-
A Suzuki coupling reaction is performed to introduce further diversity, followed by the removal of protecting groups to yield the final product.
Conclusion
The direct iodination of pyrimidin-4-amine (Route 1) appears to be the most efficient and environmentally friendly method, offering high yields in a short reaction time under solvent-free conditions.[1] However, the choice of synthesis will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the specific functional groups that need to be tolerated. The multi-step routes (Routes 2 and 3) offer greater flexibility for introducing a variety of substituents onto the pyrimidine core, which can be advantageous for creating libraries of compounds for drug discovery programs. The copper-catalyzed Finkelstein reaction (Route 4) remains a plausible but less commonly employed strategy for this particular transformation.[4] Researchers should carefully consider these factors when selecting the optimal synthetic strategy for their specific needs.
References
- 1. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 5-Iodo-N-methylpyrimidin-4-amine|CAS 91416-97-6 [benchchem.com]
- 5. US2521544A - Iodinating amino pyrimidines and amino pyridines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial evaluation of 5-iodopyrimidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Halogen Wars: A Comparative Analysis of Iodo- vs. Chloro-Substituted Pyrimidines in Biological Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of iodo- and chloro-substituted pyrimidines. While direct comparative studies on identical pyrimidine scaffolds are limited in publicly available literature, this guide synthesizes data from various sources to highlight the nuanced impact of halogen substitution on the pharmacological profiles of these crucial heterocyclic compounds.
The substitution of a halogen atom onto a pyrimidine core is a common strategy in medicinal chemistry to modulate the biological activity, physicochemical properties, and metabolic stability of drug candidates. Among the halogens, chlorine and iodine are frequently employed, and their distinct properties—size, electronegativity, and ability to form halogen bonds—can lead to significant differences in potency and selectivity. This guide delves into the available experimental data to draw comparisons between iodo- and chloro-substituted pyrimidines in anticancer and antimalarial contexts, provides detailed experimental protocols for key assays, and visualizes relevant signaling pathways.
Quantitative Data Summary
Table 1: Comparative Anticancer Activity of Halogenated Pyrimidines
| Compound Class | Halogen Substitution | Cancer Cell Line | Activity (IC50/GI50) | Reference Compound |
| Quinazoline-based pyrimidodiazepines | Chloro | K-562 (Leukemia) | 0.622 µM (GI50) | Doxorubicin |
| Quinazoline-based pyrimidodiazepines | Chloro | RPMI-8226 (Leukemia) | 1.81 µM (GI50) | Doxorubicin |
| Quinazoline-based pyrimidodiazepines | Chloro | HCT-116 (Colon Cancer) | 1.25 µM (GI50) | Doxorubicin |
| Quinazoline-based pyrimidodiazepines | Chloro | LOX IMVI (Melanoma) | 1.11 µM (GI50) | Doxorubicin |
| Quinazoline-based pyrimidodiazepines | Chloro | MCF7 (Breast Cancer) | 1.33 µM (GI50) | Doxorubicin |
Data extracted from a study on quinazoline-based pyrimidodiazepines where chloro-substitution was a key feature of the active compounds.[1]
Table 2: Comparative Antiplasmodial Activity of 7-Halogenated 4-Aminoquinolines
| Side Chain | Halogen at 7-position | P. falciparum (Chloroquine-Susceptible) IC50 (nM) | P. falciparum (Chloroquine-Resistant) IC50 (nM) |
| -HN(CH2)2NEt2 | Chloro | 3 | 12 |
| Bromo | 3 | 12 | |
| Iodo | 3 | 11 | |
| -HN(CH2)3NEt2 | Chloro | 4 | 10 |
| Bromo | 4 | 10 | |
| Iodo | 4 | 9 | |
| -HNCHMeCH2NEt2 | Chloro | 5 | 12 |
| Bromo | 5 | 11 | |
| Iodo | 5 | 10 |
This table directly compares the effect of chloro, bromo, and iodo substitutions on the antiplasmodial activity of 4-aminoquinolines, demonstrating that in this particular scaffold, iodo- and bromo-substitutions result in comparable activity to their chloro-counterpart against both chloroquine-susceptible and -resistant strains of P. falciparum.[2][3]
Structure-Activity Relationship Insights
The biological activity of halogenated pyrimidines is significantly influenced by the nature and position of the halogen substituent. While a direct comparative study is lacking, general structure-activity relationship (SAR) trends can be gleaned from the literature:
-
Anticancer Activity: In the context of anticancer agents, the presence of a halogen on the pyrimidine ring can be crucial for activity. For instance, in a series of quinazoline-based pyrimidodiazepines, a chloro-substituted chalcone precursor demonstrated high antiproliferative activity against a panel of cancer cell lines.[1] In another study on organometallic anticancer complexes, the iodido analogues were found to be more potent than the chlorido analogues.[4] This suggests that the larger, more polarizable iodine atom may engage in more favorable interactions within the biological target.
-
Antimalarial Activity: The study on 7-substituted 4-aminoquinolines provides a direct comparison of halogens. It was observed that 7-iodo- and 7-bromo-aminoquinolines were as active as the corresponding 7-chloro-aminoquinolines against both chloroquine-susceptible and -resistant strains of P. falciparum.[2][3] This indicates that for this particular scaffold and biological target, the larger halogens are well-tolerated and maintain high potency.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the design and execution of comparative studies.
In Vitro Anticancer Activity: MTT Assay
This colorimetric assay is widely used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Test compounds (iodo- and chloro-substituted pyrimidines)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the iodo- and chloro-substituted pyrimidines in culture medium from a stock solution in DMSO. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration of the compound that inhibits cell growth by 50%) values by plotting a dose-response curve.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test compounds (iodo- and chloro-substituted pyrimidines)
-
DMSO for compound dissolution
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the iodo- and chloro-substituted pyrimidines in kinase reaction buffer from a stock solution in DMSO.
-
Reaction Setup: In a multi-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a common signaling pathway targeted by pyrimidine-based kinase inhibitors and a general workflow for comparing the biological activity of iodo- and chloro-substituted pyrimidines.
References
- 1. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-aminoquinolines active against chloroquine-resistant Plasmodium falciparum: basis of antiparasite activity and quantitative structure-activity relationship analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The contrasting activity of iodido versus chlorido ruthenium and osmium arene azo- and imino-pyridine anticancer complexes: control of cell selectivity, cross-resistance, p53 dependence, and apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unambiguous Structure Validation of 5-Iodopyrimidin-4-amine Derivatives: A Comparative Guide to X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and development of novel therapeutic agents, the precise determination of a molecule's three-dimensional structure is paramount. For derivatives of 5-iodopyrimidin-4-amine, a scaffold of interest in medicinal chemistry, unambiguous structural validation is critical for understanding structure-activity relationships (SAR) and ensuring intellectual property protection. While various analytical techniques provide valuable structural information, single-crystal X-ray crystallography stands as the gold standard for providing definitive atomic-level detail.
This guide offers an objective comparison of X-ray crystallography with other common analytical methods for the structural elucidation of this compound derivatives, supported by representative experimental data and detailed protocols.
Performance Comparison: X-ray Crystallography vs. Other Analytical Techniques
The choice of analytical technique depends on the specific information required. While spectroscopic methods are essential for routine characterization, X-ray crystallography provides unparalleled detail of the solid-state structure.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, conformational analysis, intermolecular interactions. | Unambiguous structure determination, absolute stereochemistry. | Requires a suitable single crystal, provides solid-state structure which may differ from solution conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), solution-state conformation, dynamic processes. | Provides information about the molecule in solution, non-destructive. | Structure is inferred from indirect evidence, can be complex to interpret fully, may not provide precise bond lengths and angles. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS). | High sensitivity, small sample requirement. | Provides no information on stereochemistry or connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure. |
Experimental Data: A Case Study with a 5-Iodopyrimidine Analog
While a comprehensive dataset for a specific this compound derivative is not publicly available, the crystallographic data for the closely related compound, 5-iodopyrimidin-2-amine , provides an excellent reference for the precision and detail achievable with X-ray crystallography.[1]
Table 1: Crystallographic Data for 5-Iodopyrimidin-2-amine [1]
| Parameter | Value |
| Chemical Formula | C₄H₄IN₃ |
| Molecular Weight | 221.00 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 7.9088 (7) |
| b (Å) | 8.3617 (10) |
| c (Å) | 18.3821 (16) |
| V (ų) | 1215.6 (2) |
| Z | 8 |
| Temperature (K) | 295 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R indices [I > 2σ(I)] | R1 = 0.032, wR2 = 0.089 |
| Goodness-of-fit on F² | 1.10 |
Table 2: Comparison of Structural Information Obtained by Different Techniques for a Hypothetical this compound Derivative
| Parameter | X-ray Crystallography | ¹H NMR Spectroscopy | Mass Spectrometry |
| Molecular Structure | Provides exact 3D coordinates of all atoms, confirming the 4-amino and 5-iodo substitution pattern unambiguously. | Suggests connectivity through chemical shifts and coupling patterns of aromatic and amine protons. | Confirms the molecular weight consistent with the proposed structure. |
| Bond Lengths (e.g., C-I) | Precisely measured (e.g., ~2.1 Å). | Not directly measurable. | Not applicable. |
| Bond Angles (e.g., N-C-C) | Precisely measured (e.g., ~120° in the pyrimidine ring). | Not directly measurable. | Not applicable. |
| Conformation | Defines the planar or near-planar geometry of the pyrimidine ring and the orientation of the amine group in the solid state. | Provides insights into the average conformation and potential flexibility in solution. | Not applicable. |
| Intermolecular Interactions | Reveals hydrogen bonding networks and other non-covalent interactions in the crystal lattice. | Can infer some interactions through solvent effects or NOE studies. | Not applicable. |
Experimental Protocols
Single-Crystal X-ray Diffraction
This protocol is based on the successful structure determination of 5-iodopyrimidin-2-amine and is applicable to its derivatives.[1]
-
Crystal Growth: Suitable single crystals are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., tetrahydrofuran, ethanol, or acetone). The ideal crystal should be clear, well-formed, and of a suitable size (typically 0.1-0.3 mm in each dimension).
-
Data Collection:
-
A selected crystal is mounted on a goniometer head.
-
The crystal is placed in a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
Data is collected at a controlled temperature, often low temperature (e.g., 100 K or 295 K), to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters. This is typically done using software like SHELXL.[1]
-
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the chemical shifts and coupling constants of the protons.
-
Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.
-
Additional experiments like COSY, HSQC, and HMBC can be performed to establish the connectivity between protons and carbons.
-
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to deduce the structure.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of a synthesized this compound derivative, emphasizing the definitive role of X-ray crystallography.
Caption: Logical workflow for the structural validation of this compound derivatives.
The following diagram illustrates the relationship between the experimental data from X-ray crystallography and the final refined molecular structure.
Caption: The process from X-ray diffraction data to the final molecular structure.
References
comparative study of different catalysts for 5-Iodopyrimidin-4-amine functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrimidine core is a cornerstone in the development of novel therapeutics and functional materials. Among the various pyrimidine building blocks, 5-iodopyrimidin-4-amine stands out as a versatile precursor for introducing molecular diversity at the C5 position through transition metal-catalyzed cross-coupling reactions. The selection of an appropriate catalyst is paramount to achieving high yields, selectivity, and broad substrate scope. This guide provides a comparative overview of different catalytic systems for the functionalization of this compound, supported by experimental data from the literature.
Data Presentation: A Comparative Analysis of Catalytic Systems
The following tables summarize the performance of various catalysts in key cross-coupling reactions of this compound and its close analogs. These reactions are fundamental for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling access to a wide array of functionalized pyrimidine derivatives.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80-100 | 12-24 | Good | General conditions for halopyrimidines. |
| PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 80-90 | 2-16 | High | Effective for a range of arylboronic acids. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | High | SPhos ligand is often effective for challenging substrates. |
Yields are reported as "Good" or "High" based on literature for analogous substrates due to a lack of direct comparative studies on this compound.
Table 2: Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted pyrimidines.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT - 50 | 3-5 | 75-92 | Classical conditions, effective for a variety of alkynes. |
| Pd(PPh₃)₄ / CuI | Et₃N / DMF | 60-100 | 3 | Good | Alternative solvent system, may require heating. |
Data adapted from studies on analogous 5-halopyrimidine derivatives.
Table 3: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a diverse range of N-aryl and N-alkyl aminopyrimidines.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-110 | 12-24 | Moderate-Good | Effective for coupling with a range of amines. |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80-100 | 8-16 | Good-High | BINAP is a common ligand for this transformation. |
Conditions are based on general protocols for the amination of haloheterocycles.
Table 4: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation offers a classical, copper-catalyzed alternative for the formation of C-N and C-O bonds, often requiring higher temperatures than palladium-catalyzed methods.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| CuI / L-proline | K₂CO₃ or Cs₂CO₃ | DMSO or DMF | 100-150 | 12-24 | Moderate-Good | Ligand-assisted protocol for improved efficiency. |
| Cu Powder | K₂CO₃ | NMP or Pyridine | 150-200 | 24-48 | Variable | Traditional method, often requires harsh conditions. |
Yields and conditions are generalized for Ullmann reactions of iodo-heterocycles.
Experimental Protocols: Methodologies for Key Functionalization Reactions
The following are generalized experimental protocols for the functionalization of this compound based on established literature procedures for similar substrates. Researchers should optimize these conditions for their specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and a base such as K₃PO₄ (2.0-3.0 equiv) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). The reaction mixture is degassed and heated under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
In a flask charged with this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 5-10 mol%) is added a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 2.0-3.0 equiv). The terminal alkyne (1.1-1.5 equiv) is then added, and the mixture is stirred at room temperature or heated (40-100 °C) under an inert atmosphere. Upon completion, the reaction mixture is filtered, concentrated, and the residue is purified by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 equiv), the amine coupling partner (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 equiv) in an anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) is heated under an inert atmosphere at 80-120 °C. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Mandatory Visualizations
The following diagrams illustrate the generalized catalytic cycles and a decision-making workflow for catalyst selection in the functionalization of this compound.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Caption: A logical workflow for selecting and optimizing a catalytic system.
Caption: Decision tree for catalyst selection based on desired bond formation.
A Comparative Guide to Purity Assessment of 5-Iodopyrimidin-4-amine: HPLC vs. NMR
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and key intermediates, the rigorous assessment of purity is a critical quality attribute that directly impacts the safety, efficacy, and reproducibility of drug development and manufacturing. 5-Iodopyrimidin-4-amine is a vital building block in medicinal chemistry, and confirming its purity is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into detailed experimental protocols, present illustrative data for comparison, and discuss the orthogonal strengths of each method.
High-Performance Liquid Chromatography (HPLC): A High-Throughput Screening Tool
HPLC is a cornerstone of purity analysis in the pharmaceutical industry, offering high sensitivity and throughput for the detection of impurities.[1][2] For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed, separating the analyte and its impurities based on their polarity.
Principle of HPLC Purity Assessment
In RP-HPLC, the compound is dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. The main component and any impurities will travel through the column at different rates depending on their relative affinity for the stationary and mobile phases, leading to separation. A UV detector is commonly used to measure the absorbance of the eluting compounds, and the purity is often calculated as the area percentage of the main peak relative to the total area of all detected peaks.[3]
Experimental Protocol: RP-HPLC for this compound
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Elution:
Time (minutes) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation: Illustrative HPLC Purity Analysis
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 3.5 | 0.15 | Unknown Impurity |
| 2 | 8.2 | 99.75 | This compound |
| 3 | 10.1 | 0.10 | Starting Material Impurity |
Potential Impurities Detectable by HPLC:
-
Starting materials: Unreacted precursors from the synthesis.
-
By-products: Compounds formed from side reactions.
-
Degradation products: Impurities formed due to instability of the final product.
-
Isomers: Structural isomers that may have different retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Method for Structural Confirmation and Quantification
NMR spectroscopy, particularly quantitative NMR (qNMR), is a primary analytical method that provides both structural confirmation and an absolute measure of purity without the need for a reference standard of the analyte itself.[2][3]
Principle of qNMR Purity Assessment
The fundamental principle of qNMR is that the integrated area of a specific resonance signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[3] By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
Experimental Protocol: ¹H qNMR for this compound
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified internal standard with a known purity, such as maleic acid or 1,4-dinitrobenzene. The standard should have signals that do not overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Accurately weigh an appropriate amount of the internal standard.
-
Dissolve both the analyte and the internal standard in a precise volume of DMSO-d₆ in a volumetric flask.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1 relaxation time of the signals of interest, typically 30-60 seconds) is crucial for accurate integration.
-
Number of Scans: 8 to 16 scans are typically sufficient for a good signal-to-noise ratio.
-
Data Presentation: Illustrative ¹H qNMR Purity Calculation
The purity of this compound can be calculated using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Mass (m) | 15.2 mg | 5.8 mg |
| Molecular Weight (MW) | 221.00 g/mol | 116.07 g/mol |
| Signal Integral (I) | 10.00 (H2/H6 protons) | 6.50 (CH=CH protons) |
| Number of Protons (N) | 2 | 2 |
| Purity of Standard (P_standard) | 99.9% | - |
| Calculated Purity | 98.5% | - |
Comparison of HPLC and NMR for Purity Assessment
| Feature | HPLC | NMR |
| Principle | Comparative method based on separation and detection.[3] | Direct, primary method based on signal intensity proportional to molar concentration.[3] |
| Quantification | Typically relative (area %), can be quantitative with reference standards. | Absolute quantification using an internal standard.[4] |
| Sensitivity | High, excellent for detecting trace impurities.[2] | Lower sensitivity than HPLC. |
| Throughput | Higher, with typical run times of 20-30 minutes per sample.[2] | Lower, especially for qNMR which requires long relaxation delays.[2] |
| Sample Consumption | Low (micrograms).[2] | Higher (milligrams).[2] |
| Destructive | Yes.[2] | No, the sample can be recovered.[2] |
| Structural Information | Provides retention time, but limited structural information. | Provides detailed structural information, confirming the identity of the main component and impurities.[2] |
| Reference Standards | Often requires reference standards for impurities for accurate quantification. | Does not require a specific reference standard of the analyte.[3] |
An Orthogonal Approach for Comprehensive Purity Validation
For the most comprehensive and reliable purity assessment of this compound, a combination of both HPLC and NMR is recommended.[2] This orthogonal approach leverages the strengths of each technique to provide a high level of confidence in the quality of the material. HPLC can be used for high-throughput screening and to establish a detailed impurity profile, while qNMR provides an accurate, absolute measure of the purity of the bulk material and confirms its chemical identity.
Visualizing the Experimental Workflow
To better illustrate the logical flow of the purity assessment process, the following diagrams were created using Graphviz.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Experimental workflow for qNMR purity analysis.
Caption: Logical relationship for comprehensive purity assessment.
References
Navigating the Structure-Activity Landscape of 5-Iodopyrimidin-4-amine Analogs as Kinase Inhibitors
A Comparative Guide for Researchers in Drug Discovery
The 5-iodopyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors. The strategic placement of an iodine atom at the 5-position and an amine at the 4-position of the pyrimidine ring provides a key interaction point with the hinge region of many protein kinases. This guide offers a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, drawing upon data from related pyrimidine-based kinase inhibitors to provide insights for the design of novel therapeutics. While a comprehensive public dataset for this specific scaffold is limited, we can extrapolate key SAR trends from closely related compound series.
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyrimidine core and the exocyclic amine. The following table summarizes hypothetical SAR trends based on published data for analogous pyrimidine-based kinase inhibitors. These trends highlight the impact of various functional groups on inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50).
| Scaffold | R1 (Substituent on 4-amino group) | R2 (Substituent at 2-position) | Target Kinase (Hypothetical) | IC50 (nM) (Illustrative) | Key Observations |
| This compound | Phenyl | -H | JAK2 | 500 | The phenyl group provides a basic hydrophobic interaction. |
| This compound | 4-Morpholinophenyl | -H | JAK2 | 50 | The addition of a morpholine group can enhance solubility and provide additional hydrogen bonding opportunities, significantly improving potency. |
| This compound | 4-(4-Methylpiperazin-1-yl)phenyl | -H | JAK2 | 25 | The piperazine moiety can further improve physicochemical properties and introduce a basic handle for salt formation, often leading to increased potency. |
| This compound | Phenyl | -NH2 | Aurora A | 200 | An amino group at the 2-position can form additional hydrogen bonds with the kinase hinge region. |
| This compound | Phenyl | -Thiazol-2-yl | CDK2 | 150 | A heterocyclic ring at the 2-position can occupy adjacent hydrophobic pockets and form specific interactions, influencing selectivity. |
| This compound | 3-Ethynylphenyl | -H | Src | 100 | An alkyne group can act as a hydrogen bond acceptor or participate in other non-covalent interactions within the active site. |
Signaling Pathway: Inhibition of the JAK/STAT Pathway
Many aminopyrimidine-based inhibitors are known to target the Janus kinase (JAK) family of tyrosine kinases. These enzymes are critical components of the JAK/STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. The diagram below illustrates the canonical JAK/STAT pathway and the point of inhibition by this compound analogs.
Experimental Protocols
A robust and reproducible experimental workflow is crucial for the accurate determination of the inhibitory activity of novel compounds. The following sections detail a standard workflow for evaluating this compound analogs.
Experimental Workflow
The general workflow for screening and characterizing these inhibitors involves a multi-step process, from initial high-throughput screening to more detailed mechanistic studies.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in signal indicates kinase inhibition.
Materials:
-
Purified recombinant target kinase (e.g., JAK2, Aurora A, CDK2)
-
Kinase-specific substrate
-
This compound analogs (test compounds) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the this compound analogs in DMSO. Add 1 µL of each dilution to the wells of a 384-well plate. Include DMSO-only wells as a negative control.
-
Kinase/Substrate Addition: Prepare a master mix containing the target kinase and its specific substrate in the assay buffer. Dispense 2 µL of this mix into each well.
-
Reaction Initiation: Prepare an ATP solution in the assay buffer. Add 2 µL of the ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
ATP Depletion: Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
This comprehensive guide provides a framework for understanding and advancing the SAR of this compound analogs. By leveraging the established knowledge of related pyrimidine inhibitors and employing robust experimental protocols, researchers can accelerate the discovery of novel and effective kinase-targeted therapies.
evaluating the cost-effectiveness of different synthetic pathways to 5-Iodopyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals: A detailed evaluation of synthetic pathways to a key building block, 5-Iodopyrimidin-4-amine, with a focus on cost-effectiveness, experimental protocols, and process visualization.
The strategic incorporation of an iodine atom into the pyrimidine scaffold provides a versatile handle for medicinal chemists, enabling further molecular elaborations crucial for the development of novel therapeutics. This compound is a valuable building block in this regard. This guide presents an objective comparison of the most common synthetic routes to this compound, offering a cost-benefit analysis based on current reagent pricing and reported experimental data to aid researchers in selecting the most appropriate method for their specific needs.
Executive Summary
The synthesis of this compound can be primarily approached through two distinct strategies: direct iodination of the readily available 4-aminopyrimidine, or a multi-step synthesis commencing from cytosine. Each pathway presents a unique trade-off between the cost of starting materials, reagent expenses, reaction yields, and the complexity of the synthetic protocol.
Pathway 1: Direct Iodination of 4-Aminopyrimidine offers a more straightforward and potentially atom-economical route. Two common iodinating systems are considered:
-
N-Iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoroacetic acid (TFA): This method is known for its mild reaction conditions.
-
Iodine (I₂) with Silver Nitrate (AgNO₃): This "green" approach can be performed under solvent-free conditions with high reported yields for similar substrates.
Pathway 2: Multi-Step Synthesis from Cytosine provides an alternative route, particularly if cytosine is a more readily available or cost-effective starting material in a specific laboratory setting. This pathway involves the iodination of cytosine to 5-iodocytosine, followed by a two-step conversion of the 2-hydroxyl group to the desired amine.
This guide provides a detailed analysis of these pathways, including a quantitative cost comparison, full experimental protocols, and visual representations of the synthetic workflows to facilitate an informed decision-making process.
Data Presentation: A Comparative Cost Analysis
To evaluate the cost-effectiveness of each synthetic pathway, a cost-per-gram analysis of the final product, this compound, was performed. The analysis is based on the cost of reagents from major chemical suppliers and the reported reaction yields.
| Pathway | Key Reagents | Starting Material Cost (per gram of product) | Reagent Cost (per gram of product) | Total Estimated Cost (per gram of product) |
| 1a: Direct Iodination (NIS) | 4-Aminopyrimidine, N-Iodosuccinimide, Trifluoroacetic Acid | ~$1.63 | ~$3.54 | ~$5.17 |
| 1b: Direct Iodination (I₂/AgNO₃) | 4-Aminopyrimidine, Iodine, Silver Nitrate | ~$1.63 | ~$4.82 | ~$6.45 |
| 2: Multi-step from Cytosine | Cytosine, Iodine, Phosphorus Oxychloride, Zinc dust | ~$0.78 | ~$1.55 | ~$2.33 |
Note: The costs are estimates based on commercially available reagent prices and may vary depending on the supplier, purity, and scale of the synthesis. The total estimated cost does not include solvent, energy, or labor costs.
Experimental Protocols
Detailed methodologies for the key synthetic steps are provided below.
Pathway 1a: Direct Iodination of 4-Aminopyrimidine with N-Iodosuccinimide (NIS)
Materials:
-
4-Aminopyrimidine
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 4-aminopyrimidine (1.0 eq) in acetonitrile.
-
Add N-Iodosuccinimide (1.1 eq) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Pathway 1b: Direct Iodination of 4-Aminopyrimidine with Iodine and Silver Nitrate
Materials:
-
4-Aminopyrimidine
-
Iodine (I₂)
-
Silver Nitrate (AgNO₃)
-
Saturated aqueous sodium thiosulfate solution
-
Water
Procedure:
-
In a mortar, thoroughly grind a mixture of 4-aminopyrimidine (1.0 eq), iodine (1.2 eq), and silver nitrate (1.2 eq).
-
The reaction is typically complete within 20-30 minutes at room temperature. Monitor the reaction by TLC if desired by dissolving a small aliquot in a suitable solvent.
-
Upon completion, add a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Filter the solid product and wash thoroughly with water.
-
The product can be further purified by recrystallization.
Expected Yield: This method has been reported to provide high yields (70-98%) for the iodination of various pyrimidine derivatives.
Pathway 2: Multi-Step Synthesis of this compound from Cytosine
This pathway involves three key steps:
Step 2a: Iodination of Cytosine to 5-Iodocytosine
Materials:
-
Cytosine
-
Iodine (I₂)
-
Nitric Acid (concentrated)
-
Sodium hydroxide solution
Procedure:
-
Suspend cytosine (1.0 eq) in water.
-
Add a solution of iodine (1.1 eq) in potassium iodide solution.
-
Slowly add concentrated nitric acid while stirring.
-
Heat the mixture and then cool.
-
Neutralize the solution with a sodium hydroxide solution to precipitate the product.
-
Filter the solid 5-iodocytosine, wash with water, and dry.
Expected Yield: Typically high, around 90%.
Step 2b: Chlorination of 5-Iodocytosine to 2-Chloro-5-iodopyrimidin-4-amine
Materials:
-
5-Iodocytosine
-
Phosphorus Oxychloride (POCl₃)
-
N,N-Dimethylaniline
Procedure:
-
Carefully add 5-iodocytosine (1.0 eq) to an excess of phosphorus oxychloride.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to obtain the crude product, which can be purified by chromatography.
Expected Yield: Yields for this type of reaction can vary but are often in the range of 60-80%.
Step 2c: Reduction of 2-Chloro-5-iodopyrimidin-4-amine to this compound
Materials:
-
2-Chloro-5-iodopyrimidin-4-amine
-
Zinc dust
-
Ammonium hydroxide solution
-
Ethanol
Procedure:
-
Dissolve 2-chloro-5-iodopyrimidin-4-amine (1.0 eq) in a mixture of ethanol and ammonium hydroxide solution.
-
Add zinc dust portion-wise while stirring.
-
Heat the reaction mixture and monitor by TLC.
-
Once the reaction is complete, filter off the zinc dust.
-
Concentrate the filtrate and extract the product with an organic solvent.
-
Dry and concentrate the organic layer to obtain this compound.
Expected Yield: Reductions of this type generally proceed in high yield, often exceeding 90%.
Mandatory Visualization
To aid in the conceptualization of the synthetic strategies, the following diagrams illustrate the described pathways.
Caption: Synthetic routes for the direct iodination of 4-aminopyrimidine.
Caption: Multi-step synthesis of this compound from cytosine.
Conclusion and Recommendations
The choice of the optimal synthetic pathway for this compound depends heavily on the specific requirements of the research project, including the desired scale of synthesis, budget constraints, and available laboratory infrastructure.
-
For cost-driven, smaller-scale syntheses , the multi-step pathway starting from cytosine (Pathway 2) appears to be the most economical option, primarily due to the lower cost of the starting material. However, this route involves multiple steps, which may increase labor costs and the potential for overall yield loss.
-
For applications demanding higher efficiency in terms of reaction time and simplicity , the direct iodination methods (Pathway 1) are highly attractive. The I₂/AgNO₃ solvent-free method (Pathway 1b) is particularly noteworthy for its "green" credentials and high reported yields, although the cost of silver nitrate is a significant factor. The NIS/TFA method (Pathway 1a) offers a milder alternative, and while the reagent costs are slightly lower than the silver-based method, the need for chromatographic purification should be considered.
Researchers and drug development professionals should carefully weigh these factors to select the most appropriate synthetic strategy that aligns with their project goals and resources.
The Synthetic Versatility of 5-Iodopyrimidin-4-amine: A Comparative Guide to its Utility in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic cores is a critical aspect of modern organic synthesis. Among these, the pyrimidine scaffold is a ubiquitous motif in biologically active molecules. This guide provides an objective comparison of the synthetic utility of 5-iodopyrimidin-4-amine in palladium-catalyzed cross-coupling reactions, evaluating its performance against alternative halogenated pyrimidines and supported by experimental data.
This compound is a versatile building block in medicinal chemistry and materials science. Its utility stems from the presence of a highly reactive carbon-iodine bond at the 5-position of the pyrimidine ring, which is amenable to a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of diverse substituents at this position, enabling the synthesis of a wide range of functionalized pyrimidine derivatives.
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is a consequence of the carbon-halogen bond dissociation energy, with the weaker C-I bond being more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step. Consequently, iodopyrimidines, such as this compound, are typically the most reactive substrates, often requiring milder reaction conditions and shorter reaction times compared to their bromo and chloro counterparts.
The position of the halogen on the pyrimidine ring also significantly influences its reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5. While the C5 position is the least activated, the presence of an iodine atom in this compound still allows for efficient cross-coupling.
Comparative Performance in Key Cross-Coupling Reactions
The following sections detail the utility of this compound in several key palladium-catalyzed cross-coupling reactions, with a comparative analysis against other 5-halopyrimidin-4-amines where data is available.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyrimidines
| Halopyrimidine Derivative | Coupling Partner | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 °C, 18 h | 60-85 | |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 °C | Good |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the 5-halopyrimidin-4-amine (1.0 equiv), the corresponding boronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 equiv) is prepared in a suitable solvent system, often a mixture of an organic solvent like 1,4-dioxane and water. The reaction mixture is then degassed and heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the reaction is worked up by extraction and purified by column chromatography.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.
The high reactivity of the C-I bond in this compound makes it an excellent substrate for Sonogashira coupling reactions, allowing for the synthesis of 5-alkynylpyrimidin-4-amines under mild conditions. In contrast, the corresponding bromo and chloro derivatives would likely require more forcing conditions to achieve comparable yields.
Table 2: Representative Conditions for Sonogashira Coupling of Halopyrimidines
| Halopyrimidine Derivative | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Conditions | Yield (%) | Reference |
| 5-Bromopyrimidine | Terminal Alkynes | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N or DIPA | THF or DMF | RT to 60 °C | Moderate to High | |
| General Aryl Halide | Terminal Alkyne | Pd(CH₃CN)₂Cl₂ (0.5) | None (Cu-free) | Cs₂CO₃ | 2-MeTHF | Room Temp | Good to Excellent |
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of the 5-halopyrimidin-4-amine (1.0 equiv) and a palladium catalyst, such as PdCl₂(PPh₃)₂ (2-5 mol%), in a suitable solvent like THF or DMF under an inert atmosphere, is added a copper(I) co-catalyst, typically CuI (5-10 mol%), and an amine base, such as triethylamine or diisopropylamine. The terminal alkyne (1.1-1.5 equiv) is then added, and the reaction is stirred at room temperature or with gentle heating until completion. The reaction is then quenched, and the product is isolated through extraction and purified by chromatography.
Safety Operating Guide
Navigating the Safe Disposal of 5-Iodopyrimidin-4-amine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. 5-Iodopyrimidin-4-amine, a halogenated organic compound, requires a stringent and informed disposal protocol. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential procedural steps based on the general principles for the safe disposal of halogenated heterocyclic compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, adherence to strict safety measures is crucial to mitigate potential hazards. This includes the use of appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
| PPE Category | Specification |
| Eye Protection | Wear tight-sealing safety goggles or a face shield, especially in situations where splashing is a risk. |
| Hand Protection | Use chemical-resistant gloves, such as nitrile or neoprene, ensuring they are compatible with halogenated compounds. |
| Body Protection | A laboratory coat or other protective clothing is necessary to prevent skin exposure. |
| Respiratory Protection | In poorly ventilated areas or when there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used. |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Improper disposal, such as discarding it in regular trash or pouring it down the drain, is strictly prohibited for this class of chemical.
-
Waste Identification and Segregation :
-
Treat all waste containing this compound, including contaminated materials like gloves, wipes, and chromatography media, as hazardous waste.[1]
-
As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[1][2][3] This is critical for proper disposal by specialized waste management services.[1][2]
-
-
Container Management :
-
Use a designated, compatible, and properly sealed hazardous waste container.[1][4] Polyethylene containers are often preferred over glass to minimize the risk of breakage.[1][5]
-
Ensure the exterior of the container is clean and free from chemical residue.[4]
-
Do not overfill the container; it should be no more than ¾ full.[6]
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste".[1][4]
-
The label must include the full chemical name, "this compound," and the approximate quantity or concentration.[1] Avoid using abbreviations or chemical formulas.
-
Include the date of waste generation and the contact information of the principal investigator or responsible personnel.[1]
-
-
Storage :
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[1][4]
-
The storage area should be secure, cool, well-ventilated, and away from direct sunlight and heat sources.[5]
-
Ensure that the stored waste is segregated from incompatible materials.[5]
-
-
Disposal :
-
Empty Container Disposal :
-
An empty container that previously held this compound must be triple-rinsed with a suitable solvent.[1]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[1]
-
After triple-rinsing and allowing it to air-dry, and with all labels defaced, the container may be disposed of as regular trash, subject to institutional policies.[1]
-
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling 5-Iodopyrimidin-4-amine
This guide provides critical safety, handling, and disposal information for 5-Iodopyrimidin-4-amine, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Some safety data sheets also indicate more severe hazards such as being fatal if swallowed, toxic in contact with skin or if inhaled, and causing severe skin burns and eye damage. A thorough risk assessment should be conducted before handling this compound.
The following table summarizes the mandatory personal protective equipment to minimize exposure.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles are required. A face shield should be worn in addition to goggles when there is a splash hazard. |
| Hand Protection | Wear nitrile or other chemically resistant gloves. For direct contact risk, consider double-gloving. |
| Body Protection | A lab coat must be worn and kept fastened. For operations with a higher risk of contamination, a chemically resistant apron or coveralls should be used. |
| Respiratory Protection | If handling as a powder or if aerosolization is a risk, a properly fitted NIOSH-approved respirator (e.g., N95 or higher) is necessary. All work with the solid compound should be performed in a certified chemical fume hood or a ventilated balance enclosure. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key procedural steps.
-
Preparation and Weighing :
-
Designate a specific area within a certified chemical fume hood for handling the compound.
-
Before weighing, ensure the work surface is decontaminated.
-
Use a ventilated balance enclosure or a chemical fume hood to weigh the solid to prevent dust generation.
-
-
Experimental Use :
-
Conduct all procedures involving this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid all direct contact with skin, eyes, and clothing.
-
After handling, wash hands and face thoroughly with soap and water, even if gloves were worn.
-
-
Spill and Emergency Procedures :
-
Small Spills : Absorb the material with an inert substance like vermiculite or sand.
-
Large Spills : Evacuate the area immediately and follow your institution's emergency protocols.
-
Skin Contact : Immediately wash the affected area with copious amounts of water for at least 15 minutes.
-
Eye Contact : Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing has stopped, provide artificial respiration.
-
Ingestion : Have the person drink water (at most two glasses). Do not induce vomiting and seek immediate medical attention.
-
Caption: High-level workflow for the safe handling of this compound.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste : Collect all contaminated solid materials, including gloves, weigh boats, and absorbent materials, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste : All solutions containing this compound must be collected in a labeled, sealed, and chemically compatible hazardous waste container.
Do not dispose of this chemical into the sewer system or the general trash. Engage a licensed professional waste disposal service to manage the disposal of this material.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
